Ro 31-8220 mesylate
Description
Properties
IUPAC Name |
methanesulfonic acid;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S.CH4O3S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20;1-5(2,3)4/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWVGDJBSPLRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896763 | |
| Record name | Ro 31-8220 mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138489-18-6 | |
| Record name | Carbamimidothioic acid, 3-[3-[2,5-dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl]-1H-indol-1-yl]propyl ester, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138489-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 31-8220 mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ro-31-8220 mesylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JPC9J3C82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ro 31-8220 Mesylate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 31-8220, a bisindolylmaleimide compound, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC). Initially developed as a selective inhibitor for this family of serine/threonine kinases, subsequent research has revealed a broader spectrum of activity, encompassing other key kinases and cellular pathways. This technical guide provides an in-depth exploration of the mechanism of action of Ro 31-8220 mesylate, presenting quantitative data on its inhibitory profile, detailed experimental protocols for its characterization, and visual diagrams of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers utilizing Ro 31-8220 in their studies and for professionals involved in kinase-targeted drug discovery and development.
Core Mechanism of Action: Protein Kinase C Inhibition
Ro 31-8220 acts as an ATP-competitive inhibitor of Protein Kinase C (PKC). It demonstrates potent inhibitory activity against multiple PKC isoforms, making it a pan-PKC inhibitor. Its mechanism involves binding to the ATP-binding site within the catalytic domain of the kinase, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the vast array of cellular processes regulated by PKC, including cell proliferation, differentiation, apoptosis, and immune responses.
Quantitative Inhibitory Profile
The inhibitory potency of Ro 31-8220 has been quantified against a range of kinases. The following tables summarize the key IC50 values reported in the literature.
Table 1: Inhibitory Activity (IC50) of Ro 31-8220 against Protein Kinase C Isoforms
| Kinase Isoform | IC50 (nM) | Reference(s) |
| PKCα | 5 | [1][2][3][4] |
| PKCβI | 24 | [1][2][3][4] |
| PKCβII | 14 | [1][2][3][4] |
| PKCγ | 27 | [1][2][3][4] |
| PKCε | 24 | [1][2][3][4] |
| Rat Brain PKC | 23 | [1][2][3] |
Table 2: Inhibitory Activity (IC50) of Ro 31-8220 against Other Kinases (PKC-Independent Effects)
| Kinase | IC50 (nM) | Reference(s) |
| MAPKAP-K1b (RSK2) | 3 | [1][2][5] |
| MSK1 | 8 | [1][2][5] |
| S6K1 | 15 | [1][2][5] |
| GSK3β | 38 | [1][2][5] |
Table 3: Cellular Effects of Ro 31-8220
| Cellular Process | Cell Line/System | IC50 | Reference(s) |
| Mitogen-induced IL-2 Production | Human Peripheral Blood Mononuclear Cells | 80 nM | [6][7] |
| IL-2-dependent T-lymphoblast Proliferation | Human T-lymphoblasts | 350 nM | [6][7] |
| Growth Inhibition | A549 Human Lung Carcinoma Cells | 0.78 µM | [3] |
| Growth Inhibition | MCF-7 Human Breast Carcinoma Cells | 0.897 µM | [3] |
| Growth Inhibition | Human Glioblastoma Cell Lines | ~2 µM | [8] |
Signaling Pathways Modulated by Ro 31-8220
PKC-Dependent Pathways
As a potent PKC inhibitor, Ro 31-8220 directly interferes with the canonical PKC signaling cascade. This pathway is initiated by the generation of diacylglycerol (DAG) and intracellular calcium, leading to the activation of PKC isoforms. Activated PKC then phosphorylates a multitude of downstream targets, regulating diverse cellular functions. Ro 31-8220's blockade of this pathway has been shown to inhibit T-cell activation and proliferation.[6][7]
PKC-Independent Pathways
Despite its design as a PKC-selective inhibitor, Ro 31-8220 exhibits significant off-target effects that are independent of its action on PKC.[1][2][9][10] These PKC-independent mechanisms are crucial for interpreting experimental results and understanding the compound's full biological activity.
Key PKC-independent effects include:
-
Activation of c-Jun N-terminal Kinase (JNK): Ro 31-8220 strongly activates the JNK signaling pathway, a key regulator of stress responses and apoptosis.[4][10][11] This effect is not mimicked by other PKC inhibitors, indicating a distinct mechanism of action.[11]
-
Inhibition of Glycogen Synthase Kinase 3 (GSK3): Ro 31-8220 is a potent inhibitor of GSK3, a kinase involved in a wide range of cellular processes, including metabolism, proliferation, and apoptosis.[1][12]
-
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway Components: Ro 31-8220 has been shown to inhibit the expression of MAP Kinase Phosphatase-1 (MKP-1) and inhibit extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][11]
-
Induction of Apoptosis: Ro 31-8220 induces apoptosis in various cell lines, including glioblastoma and HL-60 cells.[8][13] This pro-apoptotic effect is mediated through the mitochondrial pathway, involving cytochrome c release and caspase-3 activation, and can occur independently of PKC inhibition.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the activity of Ro 31-8220.
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol describes a radiometric assay to determine the in vitro IC50 of Ro 31-8220 against PKC.
Materials:
-
Purified PKC enzyme
-
PKC substrate peptide (e.g., Peptide-γ: GPRPLFCRKGSLRQKW)[3]
-
[γ-³²P]ATP
-
Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM EDTA, 1 mM DTT, 0.02% (w/v) Triton X-100[3]
-
Cofactor Solution: 10 mM MgCl₂, 0.6 mM CaCl₂, 1.25 mg/mL phosphatidylserine, 1.25 ng/mL phorbol 12-myristate 13-acetate (PMA)[3]
-
Ro 31-8220 stock solution (in DMSO)
-
P81 phosphocellulose paper
-
75 mM orthophosphoric acid
-
Ethanol
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of Ro 31-8220 in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
Cofactor Solution
-
0.2 mg/mL substrate peptide
-
10 µM [γ-³²P]ATP
-
Desired concentration of Ro 31-8220 (or DMSO for control)
-
-
Initiate the reaction by adding 2.5 m-units of purified PKC enzyme.
-
Incubate the reaction at 30°C for 10 minutes.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash the papers with ethanol and allow them to dry.
-
Place the dried papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Ro 31-8220 concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
MTT Assay for Determining Cell Viability (IC50)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the IC50 of Ro 31-8220.
Materials:
-
Adherent cells of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Ro 31-8220 stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Prepare serial dilutions of Ro 31-8220 in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Ro 31-8220 to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Caspase-3 Fluorometric Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, induced by Ro 31-8220.
Materials:
-
Cells of interest
-
Ro 31-8220
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-AFC)
-
Assay buffer
-
Black, clear-bottom 96-well plate
-
Fluorometric plate reader (Ex/Em = 400/505 nm)
Procedure:
-
Seed cells and treat with Ro 31-8220 at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated or vehicle-treated control.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the caspase-3 assay kit.
-
Determine the protein concentration of the lysates.
-
In a black 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Add the caspase-3 substrate (DEVD-AFC) and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity. Compare the fluorescence of the Ro 31-8220-treated samples to the control to determine the fold-increase in caspase-3 activity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like Ro 31-8220.
Conclusion
This compound is a powerful pharmacological tool for studying cellular signaling. While its primary mechanism of action is the potent inhibition of PKC isoforms, its significant PKC-independent effects, particularly on the JNK and GSK3 pathways, must be carefully considered in the design and interpretation of experiments. The data and protocols presented in this guide offer a comprehensive resource for researchers to effectively utilize Ro 31-8220 and to further elucidate its complex biological activities. For drug development professionals, the off-target profile of Ro 31-8220 underscores the importance of thorough selectivity screening in the development of next-generation kinase inhibitors.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. A role of protein kinase Cμ in signalling from the human adenosine A1 receptor to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IP-Kinase Assay [bio-protocol.org]
- 13. JNK suppresses melanogenesis by interfering with CREB-regulated transcription coactivator 3-dependent MITF expression [thno.org]
Ro 31-8220 mesylate PKC isoform selectivity
An In-Depth Technical Guide to the PKC Isoform Selectivity of Ro 31-8220 Mesylate
Introduction
This compound is a potent, cell-permeable inhibitor of Protein Kinase C (PKC) belonging to the bisindolylmaleimide class of compounds.[1] It is widely utilized in cell signaling research to investigate the roles of PKC in various physiological and pathological processes, including cell growth, differentiation, and apoptosis.[1][2] While often described as a pan-PKC inhibitor, a detailed understanding of its selectivity across different PKC isoforms and its activity against other kinases is crucial for the accurate interpretation of experimental results. This guide provides a comprehensive overview of the PKC isoform selectivity of this compound, including quantitative inhibitory data, experimental methodologies, and relevant signaling pathway context.
Quantitative Kinase Inhibitory Data
The inhibitory activity of this compound has been quantified against a range of PKC isoforms and other related kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: this compound IC50 Values for PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 5, 33[1][3][4][5][6] |
| PKCβI | 24[1][3][4][5] |
| PKCβII | 14[1][3][4][5] |
| PKCγ | 27[1][3][4][5] |
| PKCε | 24[1][3][4][5] |
| Rat Brain PKC (mixture) | 23[3][5] |
Table 2: this compound IC50 Values for Other Kinases (Off-Target Activity)
| Kinase | IC50 (nM) |
| MAPKAP-K1b (RSK2) | 3[3][5][6] |
| MSK1 | 8[3][5][6] |
| S6K1 | 15[3][5][6] |
| GSK3β | 38[3][5][6] |
Ro 31-8220 was found to have no significant effect on MKK3, MKK4, MKK6, and MKK7.[3][5]
Signaling Pathway Context
PKC enzymes are key nodes in signal transduction pathways that regulate a multitude of cellular functions. Their activation is typically initiated by signals from cell surface receptors that lead to the production of second messengers.
Caption: Generalized PKC signaling pathway and the inhibitory action of Ro 31-8220.
Experimental Protocols
The determination of kinase inhibitor selectivity is performed using in vitro kinase assays. While specific laboratory protocols may vary, the general workflow involves the quantification of phosphate transfer from ATP to a specific substrate by a purified kinase enzyme in the presence of the inhibitor.
General In Vitro Kinase Assay Protocol (Radiometric)
A common method for assessing PKC activity involves a radiometric assay.[7]
-
Preparation of Reaction Mixture: A standard assay mixture is prepared containing a buffer (e.g., 20 mM HEPES, pH 7.5), cofactors (e.g., 10 mM MgCl₂, 0.6 mM CaCl₂), and PKC activators (e.g., 1.25 mg/mL phosphatidylserine and 1.25 ng/mL phorbol 12-myristate 13-acetate).[7]
-
Enzyme and Inhibitor Incubation: Purified, recombinant PKC isoforms are pre-incubated with varying concentrations of this compound.
-
Initiation of Kinase Reaction: The reaction is initiated by adding a specific peptide substrate and [γ-³²P]ATP.
-
Reaction Quenching: After a defined incubation period, the reaction is stopped, typically by adding a solution like EDTA or by spotting the mixture onto phosphocellulose paper.
-
Quantification: The amount of ³²P incorporated into the substrate is measured. This is achieved by separating the phosphorylated substrate from the excess [γ-³²P]ATP and quantifying the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration to calculate the IC50 value.
Alternative non-radioactive methods, such as those based on fluorescence polarization (FP), are also employed for high-throughput screening.[8]
Caption: A typical experimental workflow for determining kinase inhibitor IC50 values.
Selectivity Profile and Off-Target Effects
While Ro 31-8220 is a potent inhibitor of conventional and novel PKC isoforms, it does not exhibit a high degree of selectivity between them.[7] Furthermore, it potently inhibits several other kinases from the AGC family with similar or even greater potency than some PKC isoforms.[3][7] This lack of absolute specificity means that cellular effects observed following treatment with Ro 31-8220 may not be solely attributable to PKC inhibition.[9][10] Notably, Ro 31-8220 has been shown to activate c-Jun N-terminal kinase (JNK) and inhibit other targets in a PKC-independent manner.[3][10]
Caption: Kinase selectivity profile of this compound with IC50 values.
Conclusion
This compound is a potent inhibitor of multiple PKC isoforms, demonstrating low nanomolar IC50 values. However, it is not highly selective among the different isoforms and exhibits significant inhibitory activity against other kinases, particularly within the AGC kinase family. Researchers and drug development professionals should consider this broad selectivity profile when designing experiments and interpreting data, employing complementary approaches such as the use of other, more selective inhibitors or genetic methods to validate findings attributed to the inhibition of specific PKC isoforms.
References
- 1. Ro 31-8220 | CAS:125314-64-9 | pan-PKC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]
- 10. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling of Ro 31-8220 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ro 31-8220 mesylate is a potent, cell-permeable, and reversible bisindolylmaleimide compound widely utilized in cellular and biochemical research.[1] While it was initially characterized as a highly selective and potent inhibitor of Protein Kinase C (PKC) isoforms, subsequent research has revealed a broader kinase inhibitory profile.[2][3] This compound competitively targets the ATP-binding site of sensitive kinases, making it a valuable tool for dissecting complex signaling cascades.[4][5] However, its off-target effects necessitate careful experimental design and interpretation. This guide provides a comprehensive overview of the downstream signaling pathways modulated by Ro 31-8220, detailed experimental protocols, and quantitative data to support researchers in their investigations.
Data Presentation: Quantitative Kinase Inhibition and Cellular Activity
The efficacy of Ro 31-8220 has been quantified against a range of protein kinases and cell lines. The following tables summarize its inhibitory concentrations (IC50) for key molecular targets and its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Ro 31-8220
| Target Kinase | IC50 (nM) | Reference(s) |
| PKC Isoforms | ||
| PKCα | 5 | [2][4][6] |
| PKCβI | 24 | [2][4][6] |
| PKCβII | 14 | [2][4][6] |
| PKCγ | 27 | [2][4][6] |
| PKCε | 24 | [2][4][6] |
| Rat Brain PKC | 23 | [2][6] |
| Other Kinases | ||
| MAPKAP-K1b (RSK2) | 3 | [2][3] |
| MSK1 | 8 | [2][3] |
| S6K1 | 15 | [2][3] |
| GSK3β | 38 | [2][3] |
| GSK-3 (in cell lysates) | 6.8 | [7] |
| CDC2 | 100 | [8] |
| SIRT1 | 3,500 | [9] |
| SIRT2 | 800 | [9] |
Table 2: Anti-proliferative Activity of Ro 31-8220 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HCT-116 | Colon Carcinoma | 0.84 | [2] |
| MCF7 | Breast Adenocarcinoma | 1.96 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 1.77 | [2] |
| PC-3 | Prostate Adenocarcinoma | 1.74 | [2] |
| A549 | Lung Carcinoma | 0.78 | [6] |
| Glioblastoma (various) | Brain Tumor | ~2 | [8] |
Core Signaling Pathways and Mechanisms of Action
Ro 31-8220 exerts its cellular effects through the modulation of multiple, sometimes opposing, signaling pathways. These can be broadly categorized into PKC-dependent and PKC-independent mechanisms.
PKC-Dependent Signaling Pathways
As a primary inhibitor of conventional and novel PKC isoforms, Ro 31-8220 directly blocks the canonical PKC signaling cascade. PKC enzymes are crucial transducers of signals originating from growth factor receptors and G-protein coupled receptors, which activate phospholipase C (PLC) to produce diacylglycerol (DAG) and inositol trisphosphate (IP3). Ro 31-8220's inhibition of PKC prevents the phosphorylation of downstream substrates, impacting numerous cellular processes.
-
MAPK/ERK Pathway Inhibition: PKC can activate the Raf-MEK-ERK (MAPK) cascade, a central pathway controlling cell proliferation, differentiation, and survival.[10] By inhibiting PKC, Ro 31-8220 can attenuate the activation of ERK1/2 (p42/p44 MAPK).[3][11]
-
Gene Expression Modulation: The compound has been shown to inhibit the growth factor-stimulated expression of immediate-early genes like c-Fos, a downstream target of the MAPK/ERK pathway.[12][13]
PKC-Independent Signaling Pathways
A significant body of evidence demonstrates that Ro 31-8220 has profound cellular effects that cannot be attributed to PKC inhibition alone.[13][14][15] These off-target activities are critical to consider for data interpretation.
-
JNK Pathway Activation and Gene Expression: Paradoxically, Ro 31-8220 is a potent activator of the c-Jun N-terminal kinase (JNK) pathway, also known as the stress-activated protein kinase (SAPK) pathway.[2][13] This activation occurs independently of PKC, as it is not blocked by PKC downregulation or other specific PKC inhibitors.[13] Concurrently, Ro 31-8220 strongly induces the expression of c-Jun while inhibiting MAP Kinase Phosphatase-1 (MKP-1).[2][12][13] This suggests the compound engages with upstream regulators of the JNK cascade.
-
Induction of Apoptosis: Ro 31-8220 is a potent inducer of apoptosis in numerous cell lines, including glioblastoma and leukemia cells.[8][15] This effect is often independent of its PKC inhibitory activity.[15] The apoptotic process initiated by Ro 31-8220 involves the canonical mitochondrial pathway, characterized by cytochrome c release and subsequent activation of caspase-3.[4] Furthermore, it can lead to a rapid decrease in the anti-apoptotic protein Bcl-2.[8]
-
Cell Cycle Arrest: Treatment with Ro 31-8220 can cause a robust cell cycle arrest, typically at the G2/M phase.[8][16] This has been directly linked to the inhibition of CDC2 kinase (also known as CDK1), a key regulator of the G2/M transition.[8] In some cell types, a G0/G1 arrest has also been observed.[17]
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the effects of Ro 31-8220.
In Vitro Kinase Activity Assay
This protocol describes a radiometric filter-binding assay to determine the IC50 of Ro 31-8220 against a specific kinase.
Materials:
-
Purified active kinase
-
Specific peptide substrate for the kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10% (v/v) Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Serial Dilutions: Serially dilute the Ro 31-8220 stock solution in kinase assay buffer to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only control.
-
Set Up Reaction: In a microcentrifuge tube, combine the kinase assay buffer, purified kinase, and peptide substrate.
-
Inhibitor Pre-incubation: Add the diluted Ro 31-8220 or DMSO control to the reaction tubes. Gently mix and pre-incubate for 10 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (final concentration typically 10-50 µM).
-
Incubation: Incubate the reaction mixture for 15-30 minutes at 30°C. Ensure the reaction is within the linear range.
-
Stop Reaction & Spot: Stop the reaction by spotting a portion (e.g., 20 µL) of each reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Wash: Immediately place the P81 papers in a beaker containing 10% phosphoric acid. Wash three times for 5-10 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP.
-
Count: Air-dry the P81 papers and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each Ro 31-8220 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
This protocol is for detecting changes in the phosphorylation state of key signaling proteins (e.g., PKC substrates, ERK, c-Jun) in cells treated with Ro 31-8220.
Materials:
-
Cultured cells
-
Ro 31-8220
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of Ro 31-8220 for the specified time. Include vehicle (DMSO) controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cultured cells
-
96-well plates
-
Ro 31-8220
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Ro 31-8220. Include vehicle-only and no-cell (blank) controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize Formazan: Carefully remove the culture medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Measure Absorbance: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting percent viability against the log of the compound concentration.
Conclusion
References
- 1. This compound (Bisindolylmaleimide IX), Protein kinase inhibitor (CAS 138489-18-6) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. scbt.com [scbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth inhibition induced by Ro 31-8220 and calphostin C in human glioblastoma cell lines is associated with apoptosis and inhibition of CDC2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ro-31-8220 [sigmaaldrich.com]
- 10. pnas.org [pnas.org]
- 11. Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H(1) receptor in DDT(1)MF-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]
- 15. The staurosporine analog, Ro-31-8220, induces apoptosis independently of its ability to inhibit protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological inhibition of protein kinase C activity could induce apoptosis in gastric cancer cells by differential regulation of apoptosis-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 31-8220 Mesylate in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 31-8220, a bisindolylmaleimide compound, is a potent, cell-permeable inhibitor of Protein Kinase C (PKC) isoenzymes.[1] Initially developed for its high selectivity for PKC, subsequent research has revealed its activity against a broader spectrum of protein kinases, making it a valuable tool in cancer research.[2][3] This technical guide provides an in-depth overview of Ro 31-8220 mesylate, focusing on its mechanism of action, its application in oncology, and detailed experimental protocols. Quantitative data are summarized for comparative analysis, and key signaling pathways and workflows are visualized to facilitate understanding.
Core Mechanism of Action
Ro 31-8220 functions primarily as an ATP-competitive inhibitor of protein kinases. While it is widely recognized as a pan-PKC inhibitor, it demonstrates significant activity against several other kinases, often with comparable or greater potency. Its effects in cancer cells are multifaceted, stemming from both PKC-dependent and PKC-independent pathways.[2][4]
Primary Kinase Targets
Ro 31-8220 exhibits potent inhibitory activity against a range of kinases crucial to cell signaling, proliferation, and survival. Its selectivity is not absolute, and it potently inhibits other kinases such as MAPKAP-K1b, MSK1, S6K1, and GSK3β.[2][5] This broad-spectrum activity contributes to its anti-cancer effects but also necessitates careful interpretation of experimental results.
PKC-Independent Effects
Research has demonstrated that Ro 31-8220 can induce biological effects independently of its PKC inhibitory action. These include the activation of the c-Jun N-terminal kinase (JNK) pathway, inhibition of mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, and the induction of c-Jun expression.[1][2] Furthermore, Ro 31-8220 has been shown to induce apoptosis through mechanisms that are not reversed by other PKC inhibitors, suggesting the involvement of other molecular targets.[6]
Data Presentation: Inhibitory Activity and Cellular Effects
The following tables summarize the quantitative data regarding the inhibitory potency of Ro 31-8220 against various kinases and its anti-proliferative effects on different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Ro 31-8220
| Kinase Target | IC50 (nM) | Source |
|---|---|---|
| PKCα | 5 - 33 | [2][5] |
| PKCβI | 24 | [1][2] |
| PKCβII | 14 | [1][2] |
| PKCγ | 27 | [1][2] |
| PKCε | 24 | [1][2] |
| Rat Brain PKC | 23 | [2][4] |
| MAPKAP-K1b (RSK2) | 3 | [2][5] |
| MSK1 | 8 | [2][5] |
| S6K1 | 15 | [2][5] |
| GSK3β | 38 | [2][5] |
| CDC2 Histone H1 Kinase | 100 |[7] |
Table 2: Anti-proliferative Activity of Ro 31-8220 in Cancer Cell Lines | Cell Line | Cancer Type | IC50 (µM) | Source | | :--- | :--- | :--- | | HCT-116 | Colon Carcinoma | 0.84 |[2] | | MCF-7 | Breast Carcinoma | 0.897 - 1.96 |[2][4] | | A549 | Lung Carcinoma | 0.78 |[4] | | Glioblastoma Cell Lines (various) | Glioblastoma | ~2 | | | HL-60 | Promyelocytic Leukemia | 0.07 (inhibition of PMA-induced differentiation) | |
Signaling Pathways and Visualizations
Ro 31-8220 modulates several critical signaling pathways implicated in cancer progression. The following diagrams, generated using Graphviz, illustrate these interactions.
Core Signaling Inhibition by Ro 31-8220
Ro 31-8220 exerts its anti-cancer effects by inhibiting multiple kinases that are central to cell growth, proliferation, and survival signaling cascades.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Growth inhibition induced by Ro 31-8220 and calphostin C in human glioblastoma cell lines is associated with apoptosis and inhibition of CDC2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 31-8220 Mesylate in Neuroscience Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-8220, also known as Bisindolylmaleimide IX, is a potent, cell-permeable, and broad-spectrum inhibitor of Protein Kinase C (PKC).[1] As an ATP-competitive inhibitor, it binds to the catalytic domain of PKC isoforms, preventing the phosphorylation of their downstream targets.[1] This action disrupts cellular signaling pathways involved in a myriad of physiological processes, including cell proliferation, differentiation, apoptosis, and inflammation.[1] In neuroscience, Ro 31-8220 has become an invaluable pharmacological tool for elucidating the role of PKC in neuronal survival, neurotransmitter release, synaptic plasticity, and the pathophysiology of neurological and psychiatric disorders. This guide provides a comprehensive overview of its mechanism of action, quantitative data, experimental applications, and key protocols relevant to neuroscience research.
Mechanism of Action
Ro 31-8220 is a bisindolylmaleimide compound that acts as a potent inhibitor of multiple PKC isozymes.[2][3] Its primary mechanism involves competing with ATP for the kinase domain's binding site. It demonstrates high affinity for the conventional (α, βI, βII, γ) and novel (ε) PKC isoforms.[2][3][4]
While widely used as a PKC inhibitor, it is crucial for researchers to acknowledge its off-target effects. Ro 31-8220 is not entirely specific to PKC and has been shown to inhibit other kinases, often with similar or even greater potency.[5][6][7] This lack of absolute specificity necessitates careful experimental design, including the use of structurally unrelated inhibitors or genetic approaches to validate findings.[8][9] Additionally, Ro 31-8220 can directly suppress voltage-dependent sodium channels, an effect independent of its kinase inhibition.[5][7]
Quantitative Data: Inhibitory Profile
The efficacy of Ro 31-8220 is quantified by its half-maximal inhibitory concentration (IC50), which varies across different kinase enzymes.
Table 1: IC50 Values for Protein Kinase C (PKC) Isozymes
| PKC Isozyme | IC50 (nM) | Source(s) |
| PKCα | 5 | [2][3] |
| PKCβI | 24 | [2][3] |
| PKCβII | 14 | [2][3] |
| PKCγ | 27 | [2][3] |
| PKCε | 24 | [2][3] |
| Rat Brain PKC (mixed) | 23 | [2][3] |
Table 2: IC50 Values for Off-Target Kinases
| Kinase | IC50 (nM) | Source(s) |
| MAPKAP-K1b (RSK2) | 3 | [5][6] |
| MSK1 | 8 | [5][6] |
| S6K1 | 15 | [5][6] |
| GSK3β | 38 | [5][6] |
Applications in Neuroscience Research
Ro 31-8220 has been instrumental in dissecting the role of PKC in various neural processes.
Neuronal Survival and Apoptosis
Studies on cerebellar granule neurons have shown that inhibiting PKC with Ro 31-8220 can promote neuronal survival and protect against apoptosis induced by low potassium conditions.[10] This neuroprotective effect is linked to the upregulation of the Akt signaling pathway, as Ro 31-8220 treatment was found to increase Akt phosphorylation.[10] This suggests a cross-talk mechanism where PKC inhibition leads to the activation of a critical pro-survival pathway.
Neurotransmitter Release
Ro 31-8220 has been used to demonstrate that PKC activity is essential for certain forms of neurotransmitter release.
-
Dopamine Release: In the nucleus accumbens, Ro 31-8220 attenuates amphetamine-induced dopamine overflow.[11][12] This indicates that the mechanism by which amphetamine reverses the dopamine transporter is dependent on PKC activity.[11][12][13]
-
GABA Release: In cerebellar interneurons, somatic depolarization enhances GABA release through a pathway that involves calcium entry and subsequent PKC activation.[14] Ro 31-8220 blocks this enhancement of GABA release without affecting the initial calcium influx, pinpointing PKC as a critical downstream modulator.[14]
Drug-Seeking Behavior
Research into addiction has utilized Ro 31-8220 to explore the signaling cascades underlying drug-seeking behaviors. In rat models, microinjection of Ro 31-8220 into the nucleus accumbens shell dose-dependently attenuates the reinstatement of cocaine-seeking behavior.[15] This effect is linked to the mGluR5 signaling pathway, suggesting that mGluR5 activation promotes cocaine seeking through a mechanism that requires PKC.[15]
Experimental Protocols
The following are representative protocols summarizing methodologies from cited neuroscience research.
Protocol: In Vivo Microdialysis and Dopamine Measurement
This protocol is based on studies investigating amphetamine-induced dopamine release in the nucleus accumbens of freely moving rats.[11][12]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure: Rats are anesthetized and stereotaxically implanted with a guide cannula targeting the nucleus accumbens core or shell.
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Drug Administration:
-
Baseline: aCSF is perfused to establish a stable baseline of extracellular dopamine.
-
Treatment: A solution containing 30 µM amphetamine with or without 10 µM Ro 31-8220 in aCSF is administered via reverse dialysis through the probe.
-
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before, during, and after drug administration.
-
Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Interpretation: The change in dopamine levels from baseline is calculated to determine the effect of Ro 31-8220 on amphetamine-induced dopamine overflow.
Protocol: In Vitro Neuronal Cell Culture and Survival Assay
This protocol is adapted from studies on cerebellar granule neurons.[10]
-
Cell Culture: Cerebellar granule neurons are cultured from postnatal rat pups. Cells are plated on poly-L-lysine coated dishes and maintained in a serum-containing medium.
-
Trophic Deprivation: To induce apoptosis, the medium is switched to a serum-free formulation containing a physiological concentration of potassium (5 mM K+).
-
Inhibitor Treatment: Immediately following the switch to low-potassium medium, cells are treated with one of the following:
-
Vehicle control (e.g., DMSO).
-
Ro 31-8220 (e.g., 2 µM).
-
Other inhibitors or activators as needed (e.g., PI 3-K inhibitor LY294002).
-
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours) under these conditions.
-
Viability Assessment: Neuronal survival is quantified using methods such as:
-
Morphological Analysis: Counting condensed, pyknotic nuclei after staining with a fluorescent DNA-binding dye (e.g., Hoechst 33342).
-
Biochemical Assays: Measuring caspase-3 activity or using an MTT assay.
-
-
Western Blotting (for mechanistic studies): Cell lysates are collected to analyze the phosphorylation status of proteins like Akt via Western blotting to determine the involvement of specific signaling pathways.
Protocol: In Vivo Behavioral Assay for Drug Seeking
This protocol is based on reinstatement models of cocaine seeking.[15]
-
Animal Model: Adult male rats.
-
Self-Administration Training: Rats are trained to self-administer cocaine by pressing a lever, which delivers an intravenous infusion of the drug. This is paired with a cue (e.g., a light or tone).
-
Extinction Phase: Once self-administration is stable, the sessions are changed so that lever presses no longer deliver cocaine or the associated cue. This continues until the lever-pressing behavior is significantly reduced (extinguished).
-
Reinstatement Test:
-
Surgery: Rats are surgically implanted with cannulae targeting the nucleus accumbens shell.
-
Microinjection: Prior to the test session, rats receive a microinjection of either vehicle or Ro 31-8220 (e.g., 1.0 or 10.0 µM) directly into the accumbens shell.
-
Priming: Reinstatement of drug-seeking is triggered by a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.).
-
-
Data Collection: The number of presses on the previously active lever is recorded during the reinstatement session. An increase in lever pressing indicates reinstatement of drug-seeking behavior.
-
Analysis: The number of active lever presses is compared between the vehicle-treated and Ro 31-8220-treated groups to determine if PKC inhibition reduces cocaine seeking.
Selectivity and Off-Target Considerations
Safety, Handling, and Storage
-
Safety: Ro 31-8220 mesylate should be handled as a hazardous substance.[18] Standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat, are required. Avoid ingestion, inhalation, and contact with skin and eyes.[18]
-
Solubility: The compound is soluble in organic solvents like DMSO (up to 100 mM) and ethanol (up to 5 mM), but sparingly soluble in aqueous buffers.[6][19] Stock solutions are typically prepared in DMSO.
-
Storage: For long-term stability (months to years), this compound should be stored as a solid, desiccated at -20°C.[1][18] Stock solutions in DMSO can be stored at -20°C for the long term.[1] Avoid repeated freeze-thaw cycles.
Conclusion
This compound is a cornerstone pharmacological inhibitor for studying PKC-mediated signaling in the nervous system. Its utility is demonstrated across diverse research areas, from fundamental mechanisms of neuronal survival and synaptic communication to the complex behaviors underlying addiction and recovery from injury. However, researchers must remain vigilant about its known off-target activities. By employing rigorous experimental design and complementary validation techniques, Ro 31-8220 will continue to be an indispensable tool for advancing the frontiers of neuroscience.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Inhibition of protein kinase C promotes neuronal survival in low potassium through an Akt-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PKC inhibitor Ro31-8220 blocks acute amphetamine-induced dopamine overflow in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PKC Inhibitor Ro31-8220 Blocks Acute Amphetamine-Induced Dopamine Overflow in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Injection of the protein kinase C inhibitor Ro31-8220 into the nucleus accumbens attenuates the acute response to amphetamine: tissue and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Somatic Depolarization Enhances GABA Release in Cerebellar Interneurons via a Calcium/Protein Kinase C Pathway | Journal of Neuroscience [jneurosci.org]
- 15. jneurosci.org [jneurosci.org]
- 16. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Involvement of protein kinase C in the presynaptic nicotinic modulation of [3H]-dopamine release from rat striatal synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. selleckchem.com [selleckchem.com]
Ro 31-8220 Mesylate: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ro 31-8220 mesylate as a chemical probe. It is intended to serve as a valuable resource for researchers and professionals in drug development and cellular biology, offering detailed insights into its mechanism of action, selectivity, and practical applications in experimental settings.
Introduction
This compound is a potent, cell-permeable, and reversible bisindolylmaleimide inhibitor of protein kinase C (PKC)[1][2]. As a chemical probe, it is widely used to investigate the physiological and pathological roles of PKC and other kinases in cellular signaling pathways. While initially characterized as a selective PKC inhibitor, subsequent studies have revealed its activity against a broader range of kinases, making a thorough understanding of its selectivity profile crucial for the accurate interpretation of experimental results. This guide summarizes the quantitative data on its inhibitory activity, provides detailed experimental protocols, and visualizes the key signaling pathways it modulates.
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | Bisindolylmaleimide IX mesylate | [1] |
| CAS Number | 138489-18-6 | [1] |
| Molecular Formula | C₂₅H₂₃N₅O₂S·CH₄O₃S | |
| Molecular Weight | 553.65 g/mol | |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 5 mM) | [3] |
| Storage | Desiccate at -20°C | [3] |
Mechanism of Action
Ro 31-8220 is a competitive inhibitor that targets the ATP-binding site of protein kinases[4]. Its primary targets are the conventional and novel isoforms of Protein Kinase C (PKC). However, it also exhibits potent inhibitory activity against several other serine/threonine kinases, a critical consideration for its use as a chemical probe.
Quantitative Data: Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of Ro 31-8220 against a panel of protein kinases. This data is essential for designing experiments and interpreting results, particularly in distinguishing between PKC-dependent and off-target effects.
Table 1: Inhibition of Protein Kinase C (PKC) Isoforms
| Kinase | IC₅₀ (nM) | Reference |
| PKCα | 5 - 33 | [3][5][6] |
| PKCβI | 24 | [5][6] |
| PKCβII | 14 | [5][6] |
| PKCγ | 27 | [5][6] |
| PKCε | 24 | [5][6] |
| Rat Brain PKC | 23 | [5][6] |
Table 2: Off-Target Kinase Inhibition
| Kinase | IC₅₀ (nM) | Reference |
| MAPKAP-K1b (RSK2) | 3 | [3][5][6] |
| MSK1 | 8 | [3][5][6] |
| GSK3β | 2.8 - 38 | [3][5][6][7] |
| S6K1 | 15 - 38 | [3][5][6] |
| RSK1 | Potently Inhibited | [1] |
| PRK2 | Potently Inhibited | [1] |
| PKD1 | Potently Inhibited | [1] |
| CDK2-cyclin A | Potently Inhibited | [1] |
| PIM3 | Potently Inhibited | [1] |
| CaM Kinase II | 17,000 | [7] |
| Protein Kinase A (PKA) | 900 | [7] |
Table 3: Cellular Activity
| Cell Line/Assay | Effect | IC₅₀ / Concentration | Reference |
| A549 cell growth | Inhibition | 0.78 µM | [8] |
| MCF-7 cell growth | Inhibition | 0.897 µM | [8] |
| T-cell IL-2 production | Inhibition | 80 nM | [9] |
| T-lymphoblast proliferation | Inhibition | 350 nM | [9] |
| OCT1-mediated uptake | Inhibition | 0.18 µM | [3] |
Signaling Pathways Modulated by Ro 31-8220
Ro 31-8220 is a powerful tool for dissecting cellular signaling pathways. Its primary inhibitory effect on PKC, along with its influence on other kinases like GSK3 and the activation of JNK, allows for the investigation of complex signaling networks.
Protein Kinase C (PKC) Signaling Pathway
PKC isoforms are key regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. Ro 31-8220 is widely used to block PKC-mediated signaling.
References
- 1. WO2014039742A1 - Combination treatments for melanoma - Google Patents [patents.google.com]
- 2. This compound (Bisindolylmaleimide IX), Protein kinase inhibitor (CAS 138489-18-6) | Abcam [abcam.com]
- 3. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ro-31-8220 [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. RO 31-8220 activates c-Jun N-terminal kinase and glycogen synthase in rat adipocytes and L6 myotubes. Comparison to actions of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 31-8220 Mesylate (CAS: 138489-18-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 31-8220 mesylate is a potent, cell-permeable, and reversible bisindolylmaleimide inhibitor of Protein Kinase C (PKC) with a complex and multifaceted pharmacological profile. While it competitively inhibits multiple PKC isoforms in the nanomolar range, it also demonstrates significant activity against a panel of other kinases, including MAPKAP-K1b, MSK1, S6K1, and GSK3β. This off-target activity, particularly its ability to activate the c-Jun N-terminal kinase (JNK) pathway independently of PKC inhibition, necessitates careful experimental design and interpretation. This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, and biological activities of this compound. It includes detailed experimental protocols for key assays and visualizes critical signaling pathways and experimental workflows to support its application in preclinical research and drug development.
Physicochemical Properties
This compound, also known as Bisindolylmaleimide IX mesylate, is a synthetic compound widely used in cell signaling research.[1][2] Its key physicochemical properties are summarized below for ease of reference.
| Property | Value | Reference(s) |
| CAS Number | 138489-18-6 | [1][3] |
| Molecular Formula | C₂₅H₂₃N₅O₂S·CH₄O₃S | [2][3] |
| Molecular Weight | 553.65 g/mol | [2][3][4] |
| Purity | ≥97% (HPLC) | [5][6] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 5 mM). | [5][7] |
| Storage | Store at -20°C, desiccated. | [1][5][7] |
Mechanism of Action and Biological Activity
Ro 31-8220 is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[1][3] However, its biological effects are not limited to PKC inhibition, as it modulates the activity of several other protein kinases and signaling pathways.
Inhibition of Protein Kinase C
Ro 31-8220 exhibits potent inhibitory activity against multiple PKC isoforms. The IC₅₀ values for various PKC isoforms are detailed in the table below.
| Target | IC₅₀ (nM) | Reference(s) |
| PKCα | 5 | [8][9] |
| PKCβI | 24 | [8][9] |
| PKCβII | 14 | [8][9] |
| PKCγ | 27 | [8][9] |
| PKCε | 24 | [8][9] |
| Rat Brain PKC | 23 | [8][9] |
Off-Target Kinase Inhibition
Ro 31-8220 is known to inhibit a range of other kinases with high potency, which is a critical consideration in experimental design.
| Off-Target Kinase | IC₅₀ (nM) | Reference(s) |
| MAPKAP-K1b (RSK2) | 3 | [7][8][9] |
| MSK1 | 8 | [7][8][9] |
| S6K1 | 15 | [7][8][9] |
| GSK3β | 38 | [7][8][9] |
It is noteworthy that Ro 31-8220 does not significantly affect MKK3, MKK4, MKK6, and MKK7.[8][9]
Modulation of Signaling Pathways
The biological effects of Ro 31-8220 are mediated through its influence on various signaling pathways.
-
MAPK Pathway: Ro 31-8220 inhibits the expression of MAP kinase phosphatase-1 (MKP-1), a negative regulator of the MAPK pathway.[8][10] It also inhibits ERK2.[6][7]
-
JNK Pathway: A key characteristic of Ro 31-8220 is its ability to activate c-Jun N-terminal kinase (JNK) and induce the expression of c-Jun.[8][10] This activation appears to be independent of its PKC inhibitory activity.[10]
-
TGF-β Signaling: Ro 31-8220 can induce a protein-protein interaction between mutant SMAD4R361H and SMAD3, which restores TGF-β-induced tumor suppression in certain cancer cells.[5][6]
-
Other Pathways: The compound has also been shown to directly suppress voltage-dependent Na⁺ channels in the micromolar range.[5][6][7][8]
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. air.uniud.it [air.uniud.it]
- 7. Ca2+ signalling in rat vascular smooth muscle cells: a role for protein kinase C at physiological vasoconstrictor concentrations of vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Cell Culture and Treatments [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Ro 31-8220 Mesylate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Ro 31-8220 mesylate, a potent and widely utilized protein kinase inhibitor. This guide details its chemical properties, mechanism of action, effects on key signaling pathways, and protocols for its use in experimental settings.
Core Properties and Chemical Data
This compound is a synthetic, cell-permeable bisindolylmaleimide that acts as a reversible and competitive inhibitor of a broad spectrum of protein kinases, most notably Protein Kinase C (PKC). Its chemical and physical properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Weight | 553.65 g/mol | [1][2] |
| Molecular Formula | C₂₅H₂₃N₅O₂S·CH₃SO₃H (or C₂₆H₂₇N₅O₅S₂) | [1][2] |
| CAS Number | 138489-18-6 | [1] |
| Synonyms | Bisindolylmaleimide IX mesylate, Ro 31-8220 methanesulfonate | [2] |
| Purity | ≥97% | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 5 mM in ethanol | [1] |
| Storage | Desiccate at -20°C | [1] |
Mechanism of Action and Biological Activity
This compound is predominantly recognized as a pan-PKC inhibitor, targeting multiple isoforms with high potency.[3] However, its activity extends to a range of other kinases, making it a broad-spectrum inhibitor. The compound's inhibitory effects are central to its role in dissecting cellular signaling pathways.
Primary Target: Protein Kinase C (PKC)
This compound demonstrates potent inhibition across various PKC isoforms. This non-selective inhibition of PKC isoforms makes it a valuable tool for studying the overall role of PKC in cellular processes.
| Target PKC Isoform | IC₅₀ (nM) | Citation(s) |
| PKCα | 5 | [3] |
| PKCβI | 24 | [3] |
| PKCβII | 14 | [3] |
| PKCγ | 27 | [3] |
| PKCε | 24 | [3] |
| Rat Brain PKC | 23 | [3] |
Broader Kinase Inhibition Profile
Beyond PKC, this compound potently inhibits several other key kinases involved in cell signaling, growth, and metabolism.[4][5] This broad specificity is a critical consideration in experimental design and data interpretation.
| Additional Kinase Target | IC₅₀ (nM) | Citation(s) |
| MAPKAP-K1b (RSK2) | 3 | [4][5] |
| MSK1 | 8 | [4][5] |
| GSK3β | 38 | [4][5] |
| S6K1 | 15 | [4][5] |
Impact on Cellular Signaling Pathways
The inhibitory action of this compound has profound effects on multiple downstream signaling cascades. While its primary effect is the blockade of PKC-mediated signaling, it also modulates other pathways, sometimes in a PKC-independent manner.[3][5]
PKC-Dependent Signaling
By inhibiting PKC, this compound blocks the phosphorylation of downstream substrates, thereby interfering with pathways that regulate cell proliferation, differentiation, apoptosis, and other critical cellular functions.[2]
Caption: Inhibition of the canonical PKC signaling pathway by Ro 31-8220.
Modulation of MAPK and JNK Pathways
This compound exhibits complex effects on the Mitogen-Activated Protein Kinase (MAPK) pathways. It has been shown to inhibit MAPK and ERK2 while simultaneously activating c-Jun N-terminal kinase (JNK).[4][6] These effects may occur independently of PKC inhibition.[3][5]
Caption: Dual effects of Ro 31-8220 on MAPK/ERK and JNK signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound, based on cited literature.
In Vitro PKC Activity Assay
This protocol assesses the direct inhibitory effect of Ro 31-8220 on PKC enzyme activity using a radioactive kinase assay.
Materials:
-
Purified PKC enzyme
-
Synthetic peptide substrate (e.g., Peptide-γ: GPRPLFCRKGSLRQKW)
-
[γ-³²P]ATP
-
Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM EDTA, 1 mM DTT, 0.02% (w/v) Triton X-100
-
Cofactors: 10 µM MgCl₂, 0.6 mM CaCl₂, 1.25 mg/mL phosphatidylserine, 1.25 ng/mL phorbol 12-myristate 13-acetate (PMA)
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper
-
75 mM orthophosphoric acid
-
Ethanol
-
Scintillation counter
Methodology:
-
Prepare the assay mixture containing 0.2 mg/mL peptide substrate, cofactors (MgCl₂, CaCl₂, phosphatidylserine, PMA), and [γ-³²P]ATP in the assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the assay tubes.
-
Initiate the reaction by adding 2.5 m-units of the PKC enzyme to each tube.
-
Incubate the reaction at 30°C for 10 minutes.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with ethanol and allow the papers to dry completely.
-
Quantify the incorporated radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the PKC activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of Ro 31-8220.[7]
Caption: Workflow for an in vitro radioactive PKC kinase assay.
Cell Proliferation and DNA Synthesis Assay
This protocol evaluates the effect of Ro 31-8220 on the growth and DNA synthesis of cancer cell lines.
Materials:
-
Human A549 lung or MCF-7 breast carcinoma cells
-
Appropriate cell culture medium (e.g., Ham's F-12 for A549, MEM for MCF-7) supplemented with 10% FCS and 2 mM glutamine
-
This compound stock solution (in DMSO)
-
[³H]Thymidine for DNA synthesis measurement
-
Coulter Counter or similar cell counting instrument
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Culture: Maintain cells in logarithmic growth phase, subculturing twice weekly.
-
Seeding: Seed cells in multi-well plates and allow them to adhere.
-
Treatment: Incubate the cells with various concentrations of this compound. The medium containing the inhibitor should be replenished every 48-72 hours.
-
Cell Proliferation Assessment:
-
After the incubation period (e.g., 4 days for A549, 6 days for MCF-7), detach the cells using trypsin-EDTA.
-
Determine the cell number for each treatment condition using a Coulter Counter.
-
-
DNA Synthesis Assessment (Optional):
-
Towards the end of the treatment period, pulse-label the cells with [³H]Thymidine for a few hours.
-
Harvest the cells, lyse them, and precipitate the DNA.
-
Measure the incorporated radioactivity to quantify the rate of DNA synthesis.
-
-
Data Analysis: Compare the cell counts or [³H]Thymidine incorporation in Ro 31-8220-treated cells to the vehicle-treated control cells to determine the inhibitory effect on proliferation.[7]
References
- 1. Ro31-8220 inhibits protein kinase C to block the phorbol ester-stimulated release of choline- and ethanolamine-metabolites from C6 glioma cells: p70 S6 kinase and MAPKAP kinase-1beta do not function downstream of PKC in activating PLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 138489-18-6 | NFA48918 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-techne.com [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RO 31-8220 activates c-Jun N-terminal kinase and glycogen synthase in rat adipocytes and L6 myotubes. Comparison to actions of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
The Discovery and Scientific History of Ro 31-8220 Mesylate: A Technical Guide
An In-depth Examination of a Seminal Protein Kinase C Inhibitor for Researchers, Scientists, and Drug Development Professionals.
Abstract
Ro 31-8220, a member of the bisindolylmaleimide class of compounds, emerged from early efforts to develop potent and selective inhibitors of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. This technical guide details the discovery and historical development of Ro 31-8220 mesylate, its mechanism of action, and its broader kinase inhibitory profile. It provides a comprehensive overview of the experimental protocols used in its characterization and summarizes its key quantitative data. Furthermore, this guide illustrates the complex signaling pathways modulated by Ro 31-8220, offering insights into both its PKC-dependent and independent effects that have made it a valuable tool in cellular biology and drug discovery.
Discovery and History
Ro 31-8220 was developed by scientists at Roche Products Ltd. in the late 1980s and early 1990s as part of a research program aimed at identifying selective inhibitors of Protein Kinase C (PKC). The initial lead for this series of compounds was the microbial alkaloid staurosporine, a potent but non-selective kinase inhibitor. Through systematic medicinal chemistry efforts, the bisindolylmaleimide scaffold was identified as a promising template for achieving both high potency and improved selectivity for PKC over other kinases.
A 1989 publication by Davis et al. from Roche described a series of potent and selective PKC inhibitors derived from staurosporine, which laid the groundwork for the development of Ro 31-8220.[1] Subsequent work, detailed in a 1993 paper by Wilkinson et al., further characterized the isoenzyme specificity of this series of bisindolylmaleimides, including Ro 31-8220 (also referred to as Bisindolylmaleimide IX).[2] These studies established Ro 31-8220 as a potent, cell-permeable, and ATP-competitive inhibitor of several PKC isoforms. Its commercial availability as a mesylate salt has facilitated its widespread use in research to dissect PKC-mediated signaling pathways.
Mechanism of Action
Ro 31-8220 functions primarily as a competitive inhibitor at the ATP-binding site of protein kinases. Its high affinity for the catalytic domain of conventional and novel PKC isoforms underlies its potent inhibition of this enzyme family. However, the highly conserved nature of the ATP-binding pocket among kinases results in Ro 31-8220 exhibiting activity against a range of other kinases, a crucial consideration in the interpretation of experimental results.
Kinase Inhibitory Profile
While initially characterized as a selective PKC inhibitor, subsequent comprehensive kinase profiling studies have revealed that Ro 31-8220 potently inhibits a number of other kinases, some with even greater potency than certain PKC isoforms. This "off-target" activity is a key feature of this compound and has been exploited by researchers to study other signaling pathways.
Table 1: Inhibitory Activity (IC50) of Ro 31-8220 Against a Panel of Protein Kinases
| Kinase Target | IC50 (nM) |
| Protein Kinase C (PKC) Isoforms | |
| PKCα | 5 - 33 |
| PKCβI | 24 |
| PKCβII | 14 |
| PKCγ | 27 |
| PKCε | 24 |
| Rat Brain PKC | 23 |
| Other Kinases | |
| MAPKAP-K1b (RSK2) | 3 |
| MSK1 | 8 |
| GSK3β | 38 |
| S6K1 | 15 |
| CaM Kinase II | 17,000 |
| Protein Kinase A (PKA) | 900 |
Note: IC50 values can vary depending on the assay conditions. The data presented are a summary from multiple sources.[1][2][3][4][5]
Signaling Pathways Modulated by Ro 31-8220
Ro 31-8220 impacts multiple signaling cascades, both as a direct consequence of PKC inhibition and through its effects on other kinases.
PKC-Dependent Signaling
By inhibiting conventional and novel PKC isoforms, Ro 31-8220 blocks the downstream signaling events mediated by these enzymes. This includes the phosphorylation of a wide array of substrate proteins involved in processes such as cell proliferation, differentiation, apoptosis, and inflammation.
PKC-Independent Signaling
Ro 31-8220 exerts significant effects on cellular signaling independently of PKC inhibition. One of the most well-documented is the activation of the c-Jun N-terminal kinase (JNK) pathway.[6] This is thought to occur through the inhibition of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), a negative regulator of JNK.[6]
Experimental Protocols
The following are representative protocols for key experiments used in the characterization of Ro 31-8220.
In Vitro Protein Kinase C Assay (Radiolabeled)
This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide.
Materials:
-
Purified PKC enzyme
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mg/mL phosphatidylserine, 100 µg/mL diacylglycerol)
-
Ro 31-8220 stock solution (in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, PKC substrate peptide, and the desired concentration of Ro 31-8220 or vehicle (DMSO).
-
Add the purified PKC enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 10-20 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
JNK Activity Assay (Non-Radioactive, ELISA-based)
This assay measures the phosphorylation of a JNK-specific substrate, such as c-Jun, in a microplate format.
Materials:
-
Cell lysates treated with Ro 31-8220 or control.
-
Microplate pre-coated with a GST-c-Jun fusion protein.
-
Assay buffer (containing ATP).
-
Primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun (Ser63)).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Microplate reader.
Procedure:
-
Add cell lysates to the wells of the GST-c-Jun coated microplate and incubate to allow JNK to bind to its substrate.
-
Wash the wells to remove unbound proteins.
-
Add assay buffer containing ATP to initiate the kinase reaction. Incubate at 30°C.
-
Wash the wells to stop the reaction.
-
Add the primary anti-phospho-c-Jun antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate. A blue color will develop.
-
Add the stop solution to turn the color yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
Western Blot Analysis of MAPK Pathway Activation
This protocol is used to detect changes in the phosphorylation state of key MAPK pathway proteins (e.g., ERK, JNK) in response to Ro 31-8220 treatment.
Materials:
-
Cell lysates from cells treated with Ro 31-8220 or control.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to confirm equal loading.
Synthesis Overview
Ro 31-8220 belongs to the bisindolylmaleimide family of compounds. The general synthetic route to this class of molecules often involves the coupling of two indole moieties to a maleimide core. A foundational method for this is the use of a Grignard reaction, where an indolyl magnesium halide is reacted with a dihalomaleimide. Subsequent modifications to the indole nitrogen atoms allow for the introduction of various side chains, which are crucial for determining the potency and selectivity of the final compound.
Conclusion
This compound has a rich history as a foundational tool for studying Protein Kinase C. Its development was a significant step forward in the quest for selective kinase inhibitors. While it is now understood to have a broader spectrum of activity than initially realized, this has expanded its utility in probing various signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing Ro 31-8220, emphasizing the importance of considering its full kinase inhibitory profile for accurate interpretation of experimental findings. Its legacy continues to inform the development of next-generation kinase inhibitors with improved selectivity and therapeutic potential.
References
- 1. Potent selective inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ro 31-8220 Mesylate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ro 31-8220 mesylate, a potent and widely used inhibitor of Protein Kinase C (PKC), in cell culture experiments. The information presented here is intended to assist in the design and execution of robust and reproducible studies.
This compound is a cell-permeable bisindolylmaleimide that acts as a competitive inhibitor at the ATP-binding site of PKC. It exhibits potent inhibitory activity against multiple PKC isoforms and has been instrumental in elucidating the role of PKC in a variety of cellular processes, including signal transduction, cell proliferation, and apoptosis. While it is a powerful tool for studying PKC-mediated signaling, it is important to be aware of its off-target effects on other kinases.
Quantitative Data Summary
The following tables summarize the inhibitory potency of Ro 31-8220 against various kinases and provide a range of working concentrations used in different cell-based assays.
Table 1: Inhibitory Potency (IC₅₀) of Ro 31-8220 Against Various Kinases
| Kinase Target | IC₅₀ (nM) |
| PKCα | 5 - 33[1][2][3] |
| PKCβI | 24[1][2][3] |
| PKCβII | 14[1][2][3] |
| PKCγ | 27[1][2][3] |
| PKCε | 24[1][2][3] |
| Rat Brain PKC | 23[1][2][3] |
| MAPKAP-K1b | 3[1][3] |
| MSK1 | 8[1][3] |
| S6K1 | 15[1][3] |
| GSK3β | 38[1][3] |
| CaM Kinase II | 17,000[4] |
| Protein Kinase A | 900[4] |
Table 2: Recommended Working Concentrations in Cell-Based Assays
| Cell Line | Assay Type | Working Concentration | Incubation Time |
| A549 (Lung Carcinoma) | Growth Inhibition | 0.78 µM (IC₅₀) | 4 days |
| MCF-7 (Breast Carcinoma) | Growth Inhibition | 0.897 µM (IC₅₀) | 6 days |
| Cerebellar Granule Neurons | Neuroprotection | 1 µM | 15 min prior to or 3 h after insult |
| HEK-OCT1 | OCT1 Inhibition | 0.18 µM (IC₅₀) | 1 hour |
| T Lymphoblasts | IL-2 Dependent Proliferation | 350 nM (IC₅₀) | Not Specified |
| 10T1/2 Fibroblasts | Akt Activation | 10 µM | 1 hour[5] |
| Various (CellSensor™ assay) | Pathway Profiling | Up to 10,000 nM | 30 minutes pre-incubation |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO and ethanol.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 5.54 mg of this compound (MW: 553.65 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.[6] For short-term storage (days to weeks), 4°C is acceptable.[6]
General Cell Treatment Protocol
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
Protocol:
-
Seed cells at the desired density in multi-well plates and allow them to adhere and reach the desired confluency.
-
Prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO) across all treatment groups, including the vehicle control.
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO₂.
-
Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, or kinase assay).
Cell Proliferation Assay (Example using A549 cells)
Materials:
-
A549 cells
-
Ham's F-12 medium supplemented with 10% FCS and 2 mM glutamine[2]
-
This compound
-
Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, WST-1)
-
Coulter Counter or plate reader
Protocol:
-
Seed A549 cells in 6-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control.
-
Incubate the cells for 4 days, replenishing the medium with fresh inhibitor every 48 hours.[2]
-
After the incubation period, detach the cells using trypsin and determine the cell number using a Coulter Counter or perform an MTT/WST-1 assay according to the manufacturer's instructions.
-
Calculate the IC₅₀ value, which represents the concentration of this compound that inhibits cell proliferation by 50%.
Western Blot Analysis for Downstream Signaling
This protocol provides a general framework for assessing the effect of Ro 31-8220 on the phosphorylation status of PKC substrates or other signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the canonical PKC signaling pathway by Ro 31-8220.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of Ro 31-8220.
Important Considerations
-
Off-Target Effects: As shown in Table 1, Ro 31-8220 can inhibit other kinases, some with high potency.[1][3][7] It is crucial to consider these off-target effects when interpreting results. The use of multiple, structurally distinct PKC inhibitors can help confirm that the observed effects are indeed mediated by PKC.
-
PKC-Independent Effects: Some studies have reported PKC-independent effects of Ro 31-8220.[7][8] Researchers should be aware of these and design experiments accordingly.
-
Cell Type Specificity: The optimal working concentration and incubation time for Ro 31-8220 can vary significantly between different cell types. It is recommended to perform a dose-response and time-course experiment for each new cell line.
-
Stability: The free base form of Ro 31-8220 can be unstable. The mesylate salt is more stable and retains the same biological activity.[1]
-
Control Experiments: Always include appropriate controls in your experiments, including a vehicle control (e.g., DMSO) and, if possible, a positive control for PKC activation or inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ro-31-8220 [sigmaaldrich.com]
- 5. IP-Kinase Assay [bio-protocol.org]
- 6. medkoo.com [medkoo.com]
- 7. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]
- 8. High-content screening identifies small molecules that remove nuclear foci, affect MBNL distribution and CELF1 protein levels via a PKC-independent pathway in myotonic dystrophy cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 31-8220 Mesylate in Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-8220 mesylate is a potent and cell-permeable inhibitor of Protein Kinase C (PKC) isoforms, demonstrating significant activity against PKCα, PKCβI, PKCβII, PKCγ, and PKCε. Beyond its effects on PKC, Ro 31-8220 also inhibits other kinases, including Mitogen-Activated Protein Kinase-Activated Protein Kinase-1b (MAPKAP-K1b), Mitogen- and Stress-activated protein Kinase 1 (MSK1), Ribosomal S6 Kinase (S6K1), and Glycogen Synthase Kinase 3β (GSK3β)[1][2]. This broad spectrum of activity makes it a valuable tool for investigating various signaling pathways implicated in cancer, neurobiological disorders, and cardiovascular diseases. These application notes provide a summary of reported in vivo dosages and detailed protocols for the administration of this compound in preclinical research settings.
Data Presentation: In Vivo Dosage and Administration of this compound
The following table summarizes the dosages and administration routes of this compound used in various animal models for different research applications.
| Application | Animal Model | Dosage | Administration Route | Vehicle | Reference |
| Cancer | Bladder Cancer Xenograft (Mice) | Not Specified | Intraperitoneal (i.p.) | Not Specified | [3] |
| BCR-ABL Positive Leukemia (Mice) | 4 mg/kg | Not Specified | Not Specified | ||
| Cardiovascular Disease | Heart Failure (MLP-/- Mice) | 6 mg/kg/day | Subcutaneous (s.c.) | Not Specified | [1][4] |
| Cardiac Hypertrophy/Failure (Transgenic Mice) | 1 mM (in pump) | Subcutaneous (s.c.) via osmotic pump | Phosphate-Buffered Saline (PBS) | [5] | |
| Neuroscience | Cocaine Seeking Behavior (Rats) | 1.0 and 10.0 µM | Intracore Microinjection | 1% DMSO in sterile 0.9% saline |
Experimental Protocols
Subcutaneous (s.c.) Bolus Injection
This protocol is adapted from studies investigating the effect of this compound on cardiac contractility in a mouse model of heart failure[1][4].
a. Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle
-
Sterile 1 ml syringes with 27-30 gauge needles
-
Vortex mixer
-
Sterile microcentrifuge tubes
b. Preparation of Dosing Solution (Example for a 6 mg/kg dose in a 25g mouse):
-
Calculate the required amount of this compound. For a 6 mg/kg dose in a 25g mouse, the required dose is 0.15 mg.
-
Prepare a stock solution by dissolving this compound in a suitable solvent like DMSO, as it is poorly soluble in aqueous solutions[2]. For example, prepare a 10 mg/ml stock in DMSO.
-
For a final injection volume of 100 µl, the concentration of the dosing solution should be 1.5 mg/ml.
-
To prepare the final dosing solution, dilute the DMSO stock solution in sterile PBS. It is crucial to ensure the final concentration of DMSO is low (typically <5-10%) to avoid toxicity. For a 1.5 mg/ml final concentration from a 10 mg/ml stock, you would mix 15 µl of the stock with 85 µl of sterile PBS.
-
Vortex the solution thoroughly to ensure it is well-mixed.
c. Administration Procedure:
-
Gently restrain the mouse.
-
Lift the loose skin on the back, between the shoulder blades, to form a tent.
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Inject the calculated volume of the dosing solution (e.g., 100 µl).
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Monitor the animal for any adverse reactions post-injection.
Intraperitoneal (i.p.) Injection
This protocol is based on the application of this compound in a bladder cancer xenograft mouse model[3].
a. Materials:
-
This compound powder
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O)[4]
-
Sterile 1 ml syringes with 25-27 gauge needles
-
Vortex mixer
-
Sterile microcentrifuge tubes
b. Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/ml).
-
To prepare the final injection vehicle, mix the components in the specified ratio (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O).
-
Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration.
-
Vortex the solution thoroughly to ensure homogeneity.
c. Administration Procedure:
-
Properly restrain the mouse, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.
-
Inject the dosing solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of distress.
Continuous Subcutaneous Infusion via Osmotic Pump
This method, described for a leukemia xenograft model, allows for continuous and controlled delivery of the compound[5].
a. Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS)
-
Alzet® osmotic pumps (or similar) of the appropriate size and delivery rate
-
Surgical tools for implantation
-
Anesthesia and analgesics
b. Preparation and Pump Loading:
-
Dissolve this compound directly in sterile PBS to the desired concentration (e.g., 1 mM)[5]. Ensure complete dissolution, which may require gentle warming or sonication.
-
Following the manufacturer's instructions, fill the osmotic pump with the prepared solution under sterile conditions.
c. Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and sterilize the surgical area on the back of the mouse.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic pump into the pocket.
-
Close the incision with sutures or surgical clips.
-
Administer post-operative analgesia and monitor the animal for recovery and any signs of complications.
Signaling Pathways and Experimental Workflows
Signaling Pathway Inhibition by Ro 31-8220
Ro 31-8220 is a multi-kinase inhibitor. Its primary targets are the conventional PKC isoforms. However, it also affects other downstream signaling molecules. The following diagram illustrates the key signaling pathways inhibited by Ro 31-8220.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting an in vivo study with this compound.
Conclusion
This compound is a versatile research tool for the in vivo investigation of signaling pathways regulated by PKC and other kinases. The selection of dosage and administration route should be carefully considered based on the specific research question, animal model, and desired pharmacokinetic profile. The protocols provided here serve as a starting point, and researchers should optimize these based on their experimental needs and institutional guidelines for animal welfare.
References
Application Notes and Protocols for Ro 31-8220 Mesylate in p-PKC Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the use of Ro 31-8220 mesylate as a Protein Kinase C (PKC) inhibitor in the context of phosphorylated PKC (p-PKC) detection by Western blot.
Introduction
This compound is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms.[1][2] It acts as a competitive inhibitor at the ATP-binding site of the kinase. Due to its broad-spectrum activity against multiple PKC isozymes, it is a valuable tool for investigating the role of PKC signaling in various cellular processes.[3][4] Western blotting is a key technique to assess the phosphorylation state of PKC, which is often indicative of its activation status. This protocol outlines the procedure to evaluate the inhibitory effect of Ro 31-8220 on PKC phosphorylation.
Mechanism of Action and Signaling Pathway
PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. Activation of PKC typically involves the generation of second messengers like diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to the recruitment of PKC to the cell membrane and its subsequent phosphorylation and activation. Ro 31-8220 inhibits PKC activity by blocking the binding of ATP, thereby preventing the phosphorylation of PKC and its downstream substrates.[5]
However, it is important to note that Ro 31-8220 is not entirely specific to PKC and has been shown to inhibit other kinases, such as MAPKAP-K1b, MSK1, GSK3β, and S6K1, at similar concentrations.[1][3][6] Additionally, PKC-independent effects of Ro 31-8220 have been reported.[7] Therefore, careful experimental design and interpretation of results are crucial.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of this compound against various protein kinases. This data is essential for determining the appropriate working concentration for your experiments.
| Target Kinase | IC50 (nM) |
| PKC-α | 5 - 33 |
| PKC-βI | 24 |
| PKC-βII | 14 |
| PKC-γ | 27 |
| PKC-ε | 24 |
| MAPKAP-K1b | 3 |
| MSK1 | 8 |
| S6K1 | 15 |
| GSK3β | 38 |
Data compiled from multiple sources.[1][3][6]
Experimental Protocol: Western Blot for p-PKC with Ro 31-8220 Inhibition
This protocol provides a step-by-step guide for treating cells with Ro 31-8220, preparing cell lysates, and performing a Western blot to detect phosphorylated PKC.
Materials and Reagents
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phosphorylated PKC (specific to the isoform and phosphorylation site of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, starve the cells in serum-free medium for 3-4 hours to reduce basal PKC activity.
-
Pre-treat the cells with the desired concentration of Ro 31-8220 (a typical starting range is 1-10 µM) for 30 minutes to 1 hour.[8] A vehicle control (e.g., DMSO) should be run in parallel.
-
To induce PKC phosphorylation, stimulate the cells with a PKC activator like PMA (e.g., 100 nM) for 15-30 minutes. Include a non-stimulated control and a stimulated control without the inhibitor.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-PKC, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL detection reagent and an appropriate imaging system.
-
For quantitative analysis, measure the band intensity using densitometry software. Normalize the p-PKC signal to a loading control (e.g., total PKC or a housekeeping protein like GAPDH or β-actin).
-
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. The use of BSA instead of milk for blocking is often recommended for phospho-antibodies to reduce background.
-
No or Weak Signal: Confirm that the cells were properly stimulated to induce PKC phosphorylation. Check the activity of the Ro 31-8220 and the integrity of the primary antibody. Ensure that phosphatase inhibitors were included in the lysis buffer.
-
Multiple Bands: This may be due to the antibody detecting multiple PKC isoforms or non-specific binding. Optimize the antibody concentration and blocking conditions.
By following this detailed protocol, researchers can effectively utilize this compound to investigate the role of PKC phosphorylation in their experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Bisindolylmaleimide IX), Protein kinase inhibitor (CAS 138489-18-6) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ro 31-8220 | CAS:125314-64-9 | pan-PKC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]
- 8. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for Ro 31-8220 Mesylate in Protein Kinase C Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-8220 mesylate is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms. As a bisindolylmaleimide derivative, it acts as a competitive inhibitor of the ATP binding site of PKC.[1] Its utility extends to the investigation of PKC-mediated signaling pathways, making it a valuable tool for immunoprecipitation (IP) and co-immunoprecipitation (co-IP) studies aimed at isolating PKC and its associated protein complexes. These application notes provide detailed protocols for the use of this compound in the immunoprecipitation of PKC, alongside relevant technical data and pathway diagrams to support experimental design and data interpretation.
Data Presentation
Inhibitor Specificity and Potency
This compound exhibits potent inhibition of multiple PKC isoforms. However, it is important to note that it also inhibits other kinases, a factor to consider in experimental design and data interpretation.[2][3][4]
| Kinase Target | IC50 (nM) |
| PKCα | 5 - 33 |
| PKCβI | 24 |
| PKCβII | 14 |
| PKCγ | 27 |
| PKCε | 24 |
| Rat Brain PKC | 23 |
| MAPKAP-K1b | 3 |
| MSK1 | 8 |
| S6K1 | 15 |
| GSK3β | 2.8 - 38 |
Signaling Pathways and Experimental Workflow
PKC Signaling Pathway Inhibition by Ro 31-8220
The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by Ro 31-8220.
Caption: PKC signaling pathway and Ro 31-8220 inhibition.
Experimental Workflow for PKC Immunoprecipitation
This diagram outlines the key steps for immunoprecipitating PKC for subsequent analysis.
Caption: General workflow for PKC immunoprecipitation.
Experimental Protocols
Protocol 1: Immunoprecipitation of PKC from Cell Lysates
This protocol details the steps for isolating PKC from cultured cells. The inclusion of Ro 31-8220 in the lysis buffer can help to stabilize PKC in a particular conformational state and/or inhibit its activity during the procedure.
Materials:
-
Cell culture plates (10 cm) with cells of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Non-denaturing Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors just before use)
-
Anti-PKC antibody (isoform-specific or pan-PKC)
-
Protein A/G agarose or magnetic beads
-
Microcentrifuge tubes
-
Rotating wheel or rocker
-
SDS-PAGE sample buffer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with desired stimuli to activate or modulate PKC signaling pathways. A control group without treatment should be included. For inhibitor studies, pre-incubate cells with an appropriate concentration of Ro 31-8220 (e.g., 1-10 µM) for a specified time before stimulation.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 0.5-1 mL of ice-cold non-denaturing lysis buffer (supplemented with protease/phosphatase inhibitors and Ro 31-8220, if desired for the experimental condition) to each 10 cm plate.
-
Incubate on ice for 10-15 minutes with occasional swirling.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to the cell lysate.
-
Incubate on a rotator at 4°C for 30-60 minutes to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 2 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).
-
To 500-1000 µg of total protein, add the recommended amount of anti-PKC primary antibody (typically 1-5 µg, but should be optimized).
-
Incubate with gentle rotation overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold lysis buffer.
-
Repeat the centrifugation and resuspension steps for a total of 3-5 washes to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the immune complexes from the beads.
-
Centrifuge at 14,000 x g for 2 minutes to pellet the beads.
-
The supernatant now contains the immunoprecipitated PKC and any co-precipitated proteins.
-
-
Downstream Analysis:
-
The eluted samples can be analyzed by Western blotting using an anti-PKC antibody to confirm successful immunoprecipitation. For co-IP studies, blot for putative interacting proteins. Mass spectrometry can also be used for the identification of novel binding partners.
-
Protocol 2: In Vitro Kinase Assay using Immunoprecipitated PKC
This protocol can be used to assess the kinase activity of the immunoprecipitated PKC. Ro 31-8220 can be used as a control to confirm that the observed kinase activity is indeed from PKC.
Materials:
-
Immunoprecipitated PKC on beads (from Protocol 1)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
ATP (including [γ-32P]ATP for radioactive detection, or cold ATP for non-radioactive methods)
-
This compound
-
Scintillation counter or other detection system
Procedure:
-
Prepare Immunoprecipitated PKC:
-
Perform immunoprecipitation as described in Protocol 1, but after the final wash, resuspend the beads in Kinase Assay Buffer instead of SDS-PAGE sample buffer.
-
-
Set up Kinase Reaction:
-
In separate tubes, combine the immunoprecipitated PKC on beads, the PKC substrate, and Kinase Assay Buffer.
-
For a negative control, set up a reaction where the immunoprecipitated beads are from a lysate incubated with a non-specific IgG.
-
For an inhibitor control, add Ro 31-8220 (final concentration of ~100 nM to 1 µM) to a reaction tube and pre-incubate for 10 minutes on ice.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding ATP (e.g., 100 µM final concentration, spiked with [γ-32P]ATP).
-
Incubate at 30°C for 15-30 minutes with gentle agitation.
-
-
Stop Reaction and Analyze:
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography (for radioactive assays) or by Western blotting with a phospho-specific antibody (for non-radioactive assays).
-
Troubleshooting
-
Low yield of immunoprecipitated PKC: Optimize antibody concentration, increase incubation times, or use a different lysis buffer that better preserves the epitope.
-
High background/non-specific binding: Increase the number of washes, pre-clear the lysate, or use a more specific antibody.
-
Inconsistent kinase activity: Ensure consistent amounts of immunoprecipitated PKC are used in each assay. Check the activity of the ATP and the integrity of the substrate.
Conclusion
This compound is a critical tool for the study of Protein Kinase C. The protocols outlined above provide a framework for its use in immunoprecipitation and subsequent functional assays. Careful consideration of its kinase selectivity and appropriate controls are essential for robust and reliable experimental outcomes.
References
Application Notes and Protocols for Ro 31-8220 Mesylate in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-8220 mesylate is a potent and cell-permeable inhibitor of protein kinase C (PKC) that has been widely utilized in cell signaling research.[1][2][3][4] While it effectively inhibits several PKC isoforms in the nanomolar range, it is also known to target other kinases such as MAPKAP-K1b, MSK1, S6K1, and GSK3β.[2][4] Notably, Ro 31-8220 has been demonstrated to induce apoptosis in a variety of cancer cell lines.[5] Interestingly, this induction of programmed cell death can occur through mechanisms that are independent of its PKC inhibitory activity.[5] The apoptotic pathway triggered by Ro 31-8220 often involves the mitochondrial release of cytochrome c and the subsequent activation of caspase-3.[5]
These characteristics make Ro 31-8220 a valuable tool for studying the molecular pathways governing apoptosis and for screening potential anti-cancer therapeutics. This document provides detailed protocols for utilizing this compound to induce and quantify apoptosis, along with relevant technical data and pathway diagrams.
Data Presentation
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound for various protein kinases and its effect on the proliferation of different cell lines.
Table 1: Inhibitory Activity of this compound against Protein Kinases
| Target Kinase | IC50 (nM) |
| PKCα | 5 - 33 |
| PKCβI | 24 |
| PKCβII | 14 |
| PKCγ | 27 |
| PKCε | 24 |
| Rat Brain PKC | 23 |
| MAPKAP-K1b | 3 |
| MSK1 | 8 |
| S6K1 | 15 |
| GSK3β | 38 |
Data sourced from multiple studies.[2][4]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.78 |
| MCF-7 | Breast Carcinoma | 0.897 |
| HCT116 (RSK2 overexpressing) | Colon Carcinoma | 0.84 |
| Glioblastoma cell lines (various) | Brain Tumor | ~2 |
Data sourced from multiple studies.[1]
Signaling Pathways and Experimental Workflow
Signaling Pathway of Ro 31-8220-Induced Apoptosis
Caption: Signaling pathway of Ro 31-8220-induced apoptosis.
General Experimental Workflow for Apoptosis Assay
Caption: General workflow for an apoptosis assay using Ro 31-8220.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS: 138489-18-6)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO up to 100 mM.[3]
-
To prepare a 10 mM stock solution, dissolve 5.54 mg of this compound (MW: 553.65 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[1]
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This protocol is adapted for flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Positive control for apoptosis (e.g., staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Induction of Apoptosis:
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM).
-
Include a vehicle control (DMSO, at the same final concentration as the Ro 31-8220 treated wells) and a positive control.
-
Incubate for the desired period (e.g., 6, 12, 24, or 48 hours). For RAW 264.7 cells, a 6-hour incubation with 10 µM Ro 31-8220 has been used.[6][7]
-
-
Cell Harvesting:
-
For adherent cells, gently aspirate the medium (which may contain apoptotic floating cells) and transfer to a centrifuge tube.
-
Wash the adherent cells with PBS and detach using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the medium collected in the previous step.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-3 Activity Assay (Colorimetric or Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound as described above
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a caspase-3 substrate like DEVD-pNA for colorimetric or DEVD-AFC for fluorometric detection)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Harvest 1-5 x 10^6 cells per sample and wash with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate (e.g., using a BCA assay) to normalize the caspase activity.
-
-
Caspase-3 Assay:
-
Add 50 µL of 2X reaction buffer with 10 mM DTT to each well of a 96-well plate.
-
Add 50 µL of the cell lysate (containing approximately 100-200 µg of protein) to each well.
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
For a colorimetric assay, measure the absorbance at 405 nm.
-
For a fluorometric assay, measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[8]
-
-
Data Analysis:
-
Compare the readings from the Ro 31-8220-treated samples to the untreated or vehicle control to determine the fold-increase in caspase-3 activity.
-
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This method detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
Materials:
-
Cells treated with this compound
-
DNA extraction kit
-
RNase A
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
DNA ladder marker
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Cell Harvesting:
-
Harvest approximately 1-5 x 10^6 cells for each condition.
-
-
DNA Extraction:
-
Extract genomic DNA using a commercially available kit, following the manufacturer's instructions for apoptotic cells.
-
During the final steps of purification, include an RNase A treatment to remove RNA contamination.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1.5-2% agarose gel in 1X TAE buffer.
-
Quantify the extracted DNA and load equal amounts (e.g., 5-10 µg) mixed with DNA loading dye into the wells of the gel.
-
Include a DNA ladder marker.
-
Run the gel at a low voltage (e.g., 50-80V) for 2-3 hours.
-
-
Visualization:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA under UV light.
-
Apoptotic samples will show a characteristic ladder-like pattern of DNA fragments in multiples of approximately 180-200 base pairs. A smear may indicate necrosis, while intact high molecular weight DNA is characteristic of viable cells.
-
Conclusion
This compound is a versatile pharmacological tool for inducing and studying apoptosis. The protocols outlined in this document provide a framework for researchers to investigate the apoptotic effects of this compound in various cell types. By employing these assays, scientists can quantify the extent of apoptosis, elucidate the underlying molecular mechanisms, and assess the potential of targeting pathways modulated by Ro 31-8220 in drug development. It is always recommended to optimize concentrations and incubation times for each specific cell line and experimental setup.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Bisindolylmaleimide IX | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Ro 31-8220 Mesylate-Induced Autophagy in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ro 31-8220 mesylate to induce and study autophagy in in vitro cell culture models. This document includes an overview of the compound, its mechanism of action, detailed experimental protocols, and expected outcomes.
Introduction
Ro 31-8220 is a potent, cell-permeable, broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms.[1][2] It has been demonstrated to be an effective inducer of autophagy in various cell lines, notably in bladder cancer cells.[3][4][5] Its ability to modulate key signaling pathways makes it a valuable tool for studying the molecular mechanisms of autophagy and for screening potential therapeutic agents that target this fundamental cellular process.
Mechanism of Action
Ro 31-8220 primarily functions as a pan-PKC inhibitor, but it also affects other kinases.[1][2] The induction of autophagy by Ro 31-8220 is a multi-faceted process. One of the key mechanisms involves the generation of Reactive Oxygen Species (ROS), which in turn modulates various signaling pathways that regulate autophagy, such as the AMPK and mTOR pathways.[3] By inhibiting PKC, Ro 31-8220 can influence downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical regulators of autophagy.[6][7] A simplified proposed signaling pathway for Ro 31-8220-induced autophagy is presented below.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Concentrations (IC₅₀) of Ro 31-8220 Against Various Kinases
| Kinase | IC₅₀ (nM) |
| PKCα | 5 |
| PKCβI | 24 |
| PKCβII | 14 |
| PKCγ | 27 |
| PKCε | 24 |
| MAPKAP-K1b | 3 |
| MSK1 | 8 |
| S6K1 | 15 |
| GSK3β | 38 |
Data compiled from MedchemExpress.[2]
Table 2: Recommended in Vitro Treatment Conditions for Autophagy Induction
| Cell Line | Concentration Range | Treatment Duration | Reference |
| T24 (Bladder Cancer) | 1.25 - 2.5 µM | 24 - 48 hours | [3] |
| 5637 (Bladder Cancer) | 1.25 - 2.5 µM | 24 - 48 hours | [3] |
Experimental Protocols
The following are detailed protocols for inducing and assessing autophagy in cultured cells using Ro 31-8220.
Protocol 1: Cell Culture and Ro 31-8220 Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, chamber slides for fluorescence microscopy, or larger flasks for TEM) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in complete growth medium under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Ro 31-8220 Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.
-
Treatment: On the day of the experiment, dilute the Ro 31-8220 stock solution in fresh, pre-warmed culture medium to the desired final concentration (e.g., 1.25 µM or 2.5 µM). Remove the old medium from the cells and replace it with the medium containing Ro 31-8220. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
Protocol 2: Western Blotting for Autophagy Markers
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against autophagy markers (e.g., LC3B, SQSTM1/p62, Beclin-1, ATG5, ATG7) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[3]
Protocol 3: GFP-LC3 Puncta Formation Assay
-
Transfection (for non-stable cell lines): Transfect cells with a GFP-LC3 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
Treatment: Treat the GFP-LC3 expressing cells with Ro 31-8220 as described in Protocol 1.
-
Fixation and Staining: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then wash again. If desired, counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of GFP-LC3 puncta per cell. A significant increase in the number of puncta in Ro 31-8220-treated cells compared to control cells indicates the formation of autophagosomes.[1][3]
Protocol 4: Transmission Electron Microscopy (TEM) for Autophagosome Visualization
-
Cell Fixation: Following treatment, fix the cells with a solution containing 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M sodium cacodylate) for 1-2 hours at room temperature.
-
Post-fixation and Staining: Post-fix the cells in 1% osmium tetroxide, followed by staining with uranyl acetate.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in an appropriate resin.
-
Sectioning and Imaging: Cut ultrathin sections, mount them on copper grids, and stain with lead citrate. Examine the sections using a transmission electron microscope.
-
Analysis: Look for the characteristic double-membraned autophagosomes in the cytoplasm of Ro 31-8220-treated cells.[8][9][10]
Troubleshooting and Considerations
-
Cell Viability: At higher concentrations or longer treatment times, Ro 31-8220 may induce apoptosis.[3] It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for observing autophagy without significant cell death.
-
Autophagic Flux: To distinguish between an increase in autophagosome formation and a blockage of autophagic degradation, an autophagic flux assay can be performed. This involves co-treatment with a lysosomal inhibitor such as chloroquine or bafilomycin A1. An even greater accumulation of LC3-II in the presence of the inhibitor would confirm an increase in autophagic flux.
-
Specificity: As Ro 31-8220 is a broad-spectrum kinase inhibitor, observed effects may not be solely due to PKC inhibition. Consider using more specific inhibitors or genetic approaches (e.g., siRNA) to confirm the role of PKC in the observed autophagic response.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to induce and investigate the intricate process of autophagy in a controlled in vitro setting.
References
- 1. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ro 31‐8220 suppresses bladder cancer progression via enhancing autophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ro 31-8220 suppresses bladder cancer progression via enhancing autophagy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Ro31-8220 inhibits protein kinase C to block the phorbol ester-stimulated release of choline- and ethanolamine-metabolites from C6 glioma cells: p70 S6 kinase and MAPKAP kinase-1beta do not function downstream of PKC in activating PLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring autophagy by electron microscopy in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Ro 31-8220 Mesylate in Rodent Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-8220 mesylate is a potent, cell-permeable inhibitor of protein kinase C (PKC) with a broad spectrum of activity against several PKC isoforms, including PKCα, PKCβI, PKCβII, PKCγ, and PKCε.[1][2] Its mechanism of action involves competitive inhibition at the ATP-binding site of the kinase. Beyond PKC, Ro 31-8220 also demonstrates inhibitory effects on other kinases such as MAPKAP-K1b, MSK1, S6K1, and GSK3β.[1][2] This wide range of activity has led to its investigation in various rodent models of disease, including cardiovascular disorders, cancer, and neurological conditions. These application notes provide a summary of its use in these models, along with detailed experimental protocols to facilitate further research.
Mechanism of Action: Kinase Inhibition Profile
This compound is a multi-kinase inhibitor with potent activity against several key signaling molecules. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below.
| Kinase Target | IC50 (nM) |
| PKCα | 5 |
| PKCβI | 24 |
| PKCβII | 14 |
| PKCγ | 27 |
| PKCε | 24 |
| Rat Brain PKC | 23 |
| MAPKAP-K1b | 3 |
| MSK1 | 8 |
| S6K1 | 15 |
| GSK3β | 38 |
Data sourced from MedChemExpress.[1][2]
The primary mechanism of Ro 31-8220 involves the inhibition of Protein Kinase C (PKC), which in turn can affect downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Caption: Simplified signaling pathway of Ro 31-8220 action.
Application in Rodent Models of Cardiovascular Disease
Heart Failure in Muscle LIM Protein (MLP) Deficient Mice
Ro 31-8220 has been shown to improve cardiac function in a mouse model of heart failure caused by the genetic deletion of the muscle LIM protein (MLP-/-).[1][2] Chronic treatment with Ro 31-8220 resulted in a significant improvement in cardiac contractility and restored pump function.[3]
Quantitative Data Summary
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| MLP-/- Mice | 6 mg/kg/day | Subcutaneous (s.c.) | 4-6 weeks | Significant increase in cardiac contractility and rescue of fractional shortening.[1][2][3] |
| Myotonic Dystrophy Type 1 Mice | Not specified | Not specified | Not specified | Reduced mortality and cardiac contractile abnormalities.[4] |
Experimental Protocol: Chronic Treatment of MLP-/- Mice
This protocol outlines the long-term administration of Ro 31-8220 to assess its effects on cardiac function in a genetic mouse model of heart failure.
Caption: Experimental workflow for Ro 31-8220 in a heart failure model.
Materials:
-
This compound
-
Vehicle (A suitable vehicle for subcutaneous injection, such as a solution containing DMSO, PEG300, and Tween80 in water, should be used. One suggested formulation is 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O.[5])
-
MLP-/- mice
-
Standard animal housing and care facilities
-
Echocardiography equipment
Procedure:
-
Animal Acclimation: Acclimate MLP-/- mice to the housing conditions for at least one week prior to the start of the experiment.
-
Baseline Measurements: Perform baseline echocardiography on all mice to determine initial cardiac function, including fractional shortening.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. On the day of injection, dilute the stock solution to the final concentration of 6 mg/kg in the chosen vehicle. The vehicle alone should be used for the control group.
-
Administration: Administer Ro 31-8220 (6 mg/kg) or vehicle via subcutaneous injection once daily for 4 to 6 weeks.[1][2][3]
-
Monitoring: Monitor the animals daily for any signs of distress or adverse effects.
-
Endpoint Analysis: At the end of the treatment period, perform follow-up echocardiography to assess changes in cardiac function. The primary endpoint is the change in fractional shortening compared to baseline and the vehicle-treated group.[1][3]
Application in Rodent Models of Cancer
Ro 31-8220 has demonstrated anti-tumor activity in various rodent cancer models, including bladder cancer, leukemia, and prostate cancer. Its mechanism in cancer appears to involve the induction of apoptosis and autophagy.[6]
Quantitative Data Summary
| Animal Model | Cancer Type | Dosage | Administration Route | Treatment Duration | Key Findings | | --- | --- | --- | --- | --- | | Bladder Cancer Xenograft (Mouse) | Bladder Cancer | Not specified | Intraperitoneal (i.p.) | Not specified | Significantly decreased tumor size and weight.[6] | | BCR-ABL Xenograft (Nude Mouse) | Leukemia | 2 or 4 mg/kg/day | Not specified | Daily | Prolonged lifespan of the model mice. | | Prostate Cancer Xenograft (Mouse) | Prostate Cancer | 10 mg/kg/day | Oral Gavage | 21 days | Inhibition of tumor growth.[7] |
Experimental Protocol: Bladder Cancer Xenograft Model
This protocol describes the use of Ro 31-8220 in a subcutaneous xenograft model of bladder cancer to evaluate its in vivo anti-tumor efficacy.
Caption: Workflow for bladder cancer xenograft study.
Materials:
-
This compound
-
Vehicle for intraperitoneal injection (e.g., sterile saline with a low percentage of DMSO)
-
Human bladder cancer cell line
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional, for co-injection with cells)
-
Calipers for tumor measurement
-
Scale for weighing tumors
Procedure:
-
Cell Culture: Culture the bladder cancer cells under standard conditions.
-
Tumor Cell Implantation: Harvest the cells and resuspend them in sterile PBS or media, with or without Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors become palpable, begin measuring their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.[3]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Ro 31-8220 or vehicle via intraperitoneal injection according to the desired dosing schedule.[6]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.[6]
Application in Rodent Models of Neurological Disease
The application of Ro 31-8220 in neurological disorders is an emerging area of research. In vitro studies have demonstrated its neuroprotective effects.[1] In vivo studies have primarily utilized direct administration into the brain to investigate its role in neurotransmitter release and behavior.
Quantitative Data Summary
| Animal Model | Disease/Condition Model | Concentration/Dosage | Administration Route | Key Findings |
| Cerebellar Granule Neurons (in vitro) | Paraoxon-induced neurotoxicity | 1 µM | In vitro | Neuroprotective, blocks caspase-3 activity.[1] |
| Rat | Cocaine-seeking behavior | 10 µM | Intracranial microinjection into nucleus accumbens shell | Attenuated cocaine-seeking behavior. |
| hSOD1G93A Motor Neurons (in vitro) | Endoplasmic Reticulum Stress | Not specified | In vitro | Prevented motor neuron degeneration.[4] |
Experimental Protocol: Intracranial Microinjection in Rats
This protocol is for the targeted delivery of Ro 31-8220 into a specific brain region to study its effects on behavior.
Caption: Protocol for intracranial microinjection of Ro 31-8220.
Materials:
-
This compound
-
DMSO
-
Sterile 0.9% saline
-
Adult male rats
-
Stereotaxic apparatus
-
Guide cannulae and microinjectors
-
Anesthetic
Procedure:
-
Surgical Implantation: Anesthetize the rats and place them in a stereotaxic frame. Surgically implant bilateral guide cannulae aimed at the target brain region (e.g., nucleus accumbens shell). Allow the animals to recover for several days.
-
Drug Preparation: Prepare a stock solution of Ro 31-8220 in 100% DMSO. On the day of the experiment, dilute the stock solution in sterile 0.9% saline to a final concentration of 10 µM with a final DMSO concentration of 1%. The vehicle control should be 1% DMSO in saline.
-
Microinjection: Gently restrain the rat and insert the microinjectors into the guide cannulae. Infuse the Ro 31-8220 solution or vehicle bilaterally over a set period.
-
Behavioral Analysis: Following the microinjection, conduct the relevant behavioral tests to assess the effects of the compound.
Conclusion
This compound is a versatile research tool for investigating signaling pathways in various disease contexts. The provided data and protocols offer a starting point for researchers interested in utilizing this compound in rodent models of heart failure, cancer, and neurological disorders. Careful consideration of the appropriate animal model, dosage, administration route, and vehicle is crucial for obtaining reliable and reproducible results. As with any multi-kinase inhibitor, it is also important to consider potential off-target effects in the interpretation of experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic- and gene therapeutic-based inhibition of PKCα/β enhances cardiac contractility and attenuates heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Inhibition of PKCα/β with ruboxistaurin antagonizes heart failure in pigs after myocardial infarction injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Ro 31-8220 suppresses bladder cancer progression via enhancing autophagy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Ro 31-8220 mesylate solubility issues in aqueous buffer
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ro 31-8220 mesylate, with a focus on addressing solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and reversible protein kinase inhibitor.[1][2][3] Its primary mechanism of action is the competitive inhibition of Protein Kinase C (PKC) isoforms, with IC50 values in the low nanomolar range for PKC-α, PKC-βI, PKC-βII, PKC-γ, and PKC-ε.[4] Beyond its effects on PKC, it also potently inhibits a range of other kinases, including MAPKAP-K1b, MSK1, GSK3β, and S6K1.[4][5][6][7][8] This broad-spectrum activity allows it to disrupt multiple downstream signaling pathways involved in cellular proliferation, differentiation, and apoptosis.[9]
Q2: I am observing precipitation when I add this compound to my aqueous buffer. Why is this happening?
This is a common issue. This compound is sparingly soluble in aqueous buffers and is considered insoluble in water.[2][4][10] Direct dissolution in buffers like PBS will likely lead to precipitation. The compound has much higher solubility in organic solvents such as DMSO and DMF.[10] Precipitation in your final working solution usually occurs when the concentration of the compound exceeds its solubility limit in the aqueous medium, or when the percentage of the initial organic solvent is too low to maintain solubility upon dilution.
Q3: How should I prepare my stock solutions?
It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent.[10]
-
DMSO: this compound is soluble in DMSO up to 100 mM (55.37 mg/mL).[5][6][8]
-
Ethanol: Solubility in ethanol is significantly lower, up to approximately 5 mM (2.77 mg/mL).[5][6][8]
-
DMF: The solubility in dimethylformamide is approximately 25 mg/ml.[10]
For stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][4] DMSO stock solutions are reported to be stable for up to 4 months at -20°C.[3]
Q4: What is the best way to prepare a final working solution in an aqueous buffer for my experiment?
The recommended method is a two-step dilution process. First, dissolve the compound in a suitable organic solvent like DMSO or DMF to create a high-concentration stock solution.[10] Then, dilute this stock solution into your aqueous buffer of choice just before use.[10] It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your biological system, while still being sufficient to keep the compound in solution.[10] Aqueous solutions should generally be prepared fresh for each experiment and not stored.[10]
Troubleshooting Guide: Solubility Issues
If you are encountering precipitation or solubility problems with this compound, follow these steps.
Observed Issue: Precipitate forms immediately upon adding the stock solution to the aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Final concentration is too high. | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. Try lowering the final concentration for your experiment. |
| Insufficient organic solvent. | The percentage of the organic solvent (e.g., DMSO) in the final solution is too low. While minimizing solvent effects is important, a certain amount is needed to maintain solubility. Try a serial dilution approach, diluting the stock into the buffer in steps while vortexing. |
| Buffer composition. | Components in your buffer (e.g., high salt concentration, certain proteins) may be causing the compound to precipitate. Test the solubility in a simpler buffer or sterile water first. |
| pH of the buffer. | The pH of the aqueous solution can impact the solubility of the compound. Check if adjusting the pH of your buffer is possible and if it improves solubility. |
Observed Issue: The solution is initially clear but a precipitate forms over time.
| Potential Cause | Troubleshooting Step |
| Compound instability in aqueous solution. | This compound may not be stable in aqueous buffers for extended periods. Prepare the working solution immediately before your experiment. Do not store aqueous solutions.[10] |
| Temperature changes. | A decrease in temperature (e.g., moving from room temperature to 4°C) can reduce solubility. Prepare and use the solution at a constant temperature. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Citation(s) |
| DMSO | 100 | 55.37 | [5][6][8] |
| DMF | ~45 | ~25 | [10] |
| Ethanol | 5 | 2.77 | [5][6][8] |
| Water | Insoluble | Insoluble | [2][4] |
| 1:9 DMF:PBS (pH 7.2) | ~0.18 | ~0.1 | [10] |
Table 2: Inhibitory Activity (IC₅₀) of this compound Against Various Kinases
| Kinase Target | IC₅₀ (nM) | Citation(s) |
| MAPKAP-K1b | 3 | [4][5][6][8] |
| PKC-α | 5 | [4] |
| MSK1 | 8 | [4][5][6][8] |
| PKC-βII | 14 | [4] |
| GSK3β | 15 | [4][5][6][8] |
| Rat Brain PKC | 23 | [4][7] |
| PKC-βI | 24 | [4] |
| PKC-ε | 24 | [4] |
| PKC-γ | 27 | [4] |
| S6K1 | 38 | [4][5][6][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder (MW: 553.65 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 5.54 mg of this compound.
-
Procedure: a. Weigh out 5.54 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly until the solid is completely dissolved. The solution should be clear. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed sterile cell culture medium or aqueous buffer (e.g., PBS).
-
Procedure: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution. For example, to make a 10 µM final solution in 10 mL of medium, add 10 µL of the 10 mM stock solution to the 10 mL of medium. c. Crucially , add the stock solution dropwise to the medium while gently vortexing or swirling the tube. This rapid mixing helps prevent localized high concentrations that can cause immediate precipitation. d. Visually inspect the solution to ensure it is clear and free of any precipitate. e. Use this freshly prepared working solution immediately for your experiment.[10]
Visualizations
Caption: Ro 31-8220 inhibits PKC and other kinases, affecting cellular processes.
Caption: Recommended workflow for preparing this compound working solutions.
Caption: A logical guide for troubleshooting precipitation issues.
References
- 1. This compound (Bisindolylmaleimide IX), Protein kinase inhibitor (CAS 138489-18-6) | Abcam [abcam.com]
- 2. Buy this compound | 138489-18-6 | >98% [smolecule.com]
- 3. Ro-31-8220 [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Bisindolylmaleimide IX | Tocris Bioscience [tocris.com]
- 6. bio-techne.com [bio-techne.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. This compound | 138489-18-6 | NFA48918 | Biosynth [biosynth.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
how to dissolve Ro 31-8220 mesylate for cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide on how to dissolve and use Ro 31-8220 mesylate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The highly recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is also soluble in other organic solvents like dimethylformamide (DMF).[2]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between batches and suppliers. However, the general solubilities are summarized in the table below. It is sparingly soluble in aqueous buffers and generally considered insoluble in water and ethanol for creating concentrated stock solutions.[2][3]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM or 100 mM).[4] For detailed steps, please refer to the Experimental Protocols section.
Q4: How should I store the stock solution?
A4: After reconstitution in DMSO, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C. DMSO stock solutions are reported to be stable for up to four months at this temperature. Avoid repeated freeze-thaw cycles.
Q5: Is this compound cell-permeable?
A5: Yes, this compound is a cell-permeable compound.[1]
Q6: What are the primary cellular targets of this compound?
A6: Ro 31-8220 is a potent and broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms, including PKC-α, PKC-βI, PKC-βII, PKC-γ, and PKC-ε.[5][6] It also inhibits other kinases such as MSK1, GSK3β, and S6K1.[4][5]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | ~100 mM[4] | ~20 - 100 mg/mL[1][2][3] | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[3] |
| Ethanol | ~5 mM[4] | ~2.77 mg/mL[4] | Some sources report insolubility, so it is less commonly used for high concentration stocks.[3] |
| DMF | Not specified in mM | ~25 mg/mL[2] | An alternative to DMSO for initial solubilization.[2] |
| Water | Insoluble/Sparingly Soluble[2][3] | ≥22.6 mg/mL (likely in specific buffer)[6] | Not recommended for making stock solutions. Dilutions from stock into aqueous media should be done carefully. |
Note: The molecular weight of this compound is 553.65 g/mol .[4]
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 5.54 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the tube. For a 10 mM stock from 5.54 mg of powder, add 1 mL of DMSO.
-
Dissolving: Vortex the solution gently until the powder is completely dissolved. If necessary, you can warm the solution briefly to 37°C to aid dissolution.
-
Sterilization (Optional): If required for your cell culture application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C.
Protocol for Preparing Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into your cell culture medium to achieve the final desired concentration. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is essential for distinguishing the effects of the inhibitor from those of the solvent.
-
Application: Add the final working solution to your cells and incubate for the desired experimental duration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The compound is not fully dissolved. | Gently warm the solution to 37°C and vortex. If the issue persists, consider preparing a more dilute stock solution. |
| The DMSO used has absorbed moisture. | Use fresh, anhydrous DMSO for preparing your stock solution.[3] | |
| Precipitation in cell culture medium | The compound has low solubility in aqueous solutions. | Ensure rapid mixing when diluting the DMSO stock into the medium. Perform dilutions serially. For stubborn precipitation, first, dissolve the compound in DMF and then dilute it into the aqueous buffer of choice.[2] |
| The final concentration is too high. | Check the literature for typical working concentrations for your cell type and assay. The IC50 values are in the nanomolar range for PKC inhibition.[5] | |
| No observable effect on cells | The compound has degraded. | Ensure proper storage of the stock solution at -20°C and avoid repeated freeze-thaw cycles. Use a fresh aliquot. |
| The working concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your experimental setup. | |
| High cell death or unexpected effects | DMSO toxicity. | Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically ≤ 0.1%). Remember to include a vehicle control. |
| Off-target effects of the inhibitor. | Ro 31-8220 is known to inhibit other kinases besides PKC.[4][5] Be aware of these potential off-target effects when interpreting your results. |
Mandatory Visualization
Caption: Simplified signaling pathway showing the inhibitory action of this compound on Protein Kinase C (PKC).
Caption: Workflow for preparing this compound stock and working solutions for cell culture experiments.
References
Ro 31-8220 mesylate off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Ro 31-8220 mesylate in experimental settings. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing cellular effects that don't seem to align with Protein Kinase C (PKC) inhibition after using Ro 31-8220. What could be the cause?
A1: Ro 31-8220 is a potent PKC inhibitor, but it is not entirely specific and is known to have several off-target effects. These PKC-independent effects are a likely cause of anomalous results.[1][2] Documented off-target effects include the inhibition of other kinases, interaction with cellular transporters, and effects on ion channels.[1][3][4][5][6] It can also induce cellular processes like apoptosis and activate stress-related signaling pathways independently of its action on PKC.[2][7][8]
Q2: Which specific kinases, other than PKC, are known to be inhibited by Ro 31-8220?
A2: Ro 31-8220 has been shown to significantly inhibit a range of other kinases, some with potencies similar to or even greater than its inhibition of certain PKC isoforms.[3][4][5][9] Key off-target kinases include MAPKAP-K1b, MSK1, S6K1, and GSK3β.[3][4][5] For a detailed comparison of inhibitory concentrations, please refer to the quantitative data summary tables below.
Q3: Our experiment involves studying drug transport mechanisms, and we're seeing unexpected changes with Ro 31-8220 treatment. Could there be an interaction with cellular transporters?
A3: Yes, it is highly probable. Ro 31-8220 has been demonstrated to inhibit the activity of organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins in a PKC-independent manner.[1] Specifically, it is a potent inhibitor of OCT1.[1] Interestingly, it has been shown to stimulate the activity of OCT2.[1] These interactions can significantly impact studies involving the transport of drugs and endogenous molecules.
Q4: We are working with excitable cells and observing effects on membrane potential after applying Ro 31-8220. Is this a known off-target effect?
A4: Yes, Ro 31-8220 has been reported to directly suppress voltage-dependent sodium channels.[3][4][6] This inhibitory action is independent of its effects on PKC and can lead to changes in membrane excitability, which is a critical consideration in neuroscience and muscle physiology research.
Q5: We've observed an increase in apoptosis in our cell line after treatment with Ro 31-8220, even at concentrations that should only inhibit PKC. Is this a documented phenomenon?
A5: Yes, Ro 31-8220 can induce apoptosis independently of its PKC inhibitory activity.[2] This has been notably observed in HL-60 cells, where it can trigger the mitochondrial cytochrome c efflux and subsequent activation of caspase-3.[2] This pro-apoptotic effect appears to be mediated by a different mechanism than its anti-proliferative effects.[2]
Q6: Are there any known effects of Ro 31-8220 on MAP kinase signaling pathways?
A6: Ro 31-8220 has complex, PKC-independent effects on MAP kinase signaling. It has been shown to inhibit the expression of MAP kinase phosphatase-1 (MKP-1), which is a negative regulator of MAP kinases.[3][4][10] Concurrently, it can induce the expression of c-Jun and activate Jun N-terminal kinase (JNK), a stress-activated protein kinase.[3][4][8][10]
Troubleshooting Guides
Issue: Unexpected experimental results that cannot be attributed to PKC inhibition.
Troubleshooting Steps:
-
Review Off-Target Profile: Consult the quantitative data tables below to determine if any known off-targets of Ro 31-8220 could be influencing your experimental system.
-
Consider Alternative Inhibitors: If a known off-target is likely interfering with your results, consider using a more selective PKC inhibitor or a structurally different inhibitor to confirm your findings.
-
Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects may become more prominent at higher concentrations of Ro 31-8220.
-
Control Experiments: Design control experiments to specifically assess the contribution of potential off-target effects. For example, if you suspect inhibition of organic cation transporters, measure the uptake of a known substrate for these transporters in the presence and absence of Ro 31-8220.
Quantitative Data Summary
Table 1: this compound - On-Target (PKC) and Off-Target Kinase Inhibition
| Target Kinase | IC50 (nM) |
| PKCα | 5[3][4], 33[5][6] |
| PKCβI | 24[3][4] |
| PKCβII | 14[3][4] |
| PKCγ | 27[3][4] |
| PKCε | 24[3][4] |
| Rat Brain PKC | 23[3] |
| Off-Target Kinases | |
| MAPKAP-K1b | 3[3][4][5][6] |
| MSK1 | 8[3][4][5][6] |
| S6K1 | 15[3][4][5][6] |
| GSK3β | 38[3][4][5][6] |
Table 2: this compound - Non-Kinase Off-Target Inhibition
| Off-Target | Effect | IC50 |
| Organic Cation Transporter 1 (OCT1) | Inhibition | 0.18 µM[1] |
| Multidrug and Toxin Extrusion Protein 1 (MATE1) | Inhibition | Not specified |
| Multidrug and Toxin Extrusion Protein 2-K (MATE2-K) | Inhibition | Not specified |
| Organic Cation Transporter 2 (OCT2) | Stimulation | Not specified |
| Voltage-Dependent Na+ Channels | Inhibition | Micromolar range[6] |
Experimental Protocols
1. In Vitro Kinase Assay for Off-Target Inhibition
This protocol can be adapted to assess the inhibitory effect of Ro 31-8220 on various kinases.
-
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of Ro 31-8220 in kinase buffer.
-
In a microcentrifuge tube, combine the kinase, its specific substrate, and the diluted Ro 31-8220 or vehicle (DMSO).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Ro 31-8220 concentration and determine the IC50 value.
-
2. Organic Cation Transporter (OCT) Inhibition Assay
This protocol is based on assessing the uptake of a radiolabeled substrate in cells expressing the transporter.
-
Materials:
-
HEK293 cells stably expressing the organic cation transporter of interest (e.g., OCT1)
-
Control (mock-transfected) HEK293 cells
-
Radiolabeled substrate (e.g., [¹⁴C]-tetraethylammonium - TEA)
-
This compound
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis buffer
-
Scintillation counter
-
-
Procedure:
-
Plate the HEK-OCT expressing and mock-transfected cells in 24-well plates and grow to confluence.
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of Ro 31-8220 or vehicle in uptake buffer for a defined period (e.g., 10 minutes).
-
Add the radiolabeled substrate to the wells and incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the data to the protein concentration in each well.
-
Calculate the percentage of inhibition of substrate uptake and determine the IC50 value.
-
3. Apoptosis Assay in HL-60 Cells
This protocol describes the assessment of apoptosis via flow cytometry.
-
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Culture HL-60 cells in RPMI-1640 medium.
-
Treat the cells with various concentrations of Ro 31-8220 for a specified duration (e.g., 24-48 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the cell cycle distribution and the sub-G1 population (indicative of apoptotic cells) using a flow cytometer.
-
Visualizations
Caption: PKC-independent signaling effects of Ro 31-8220.
Caption: General workflow for assessing off-target effects.
References
- 1. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]
- 2. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IP-Kinase Assay [bio-protocol.org]
- 4. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]
- 5. selleckchem.com [selleckchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
Ro 31-8220 mesylate cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 31-8220 mesylate, with a specific focus on addressing issues related to its cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms, with IC50 values in the low nanomolar range for PKCα, PKCβI, PKCβII, PKCγ, and PKCε.[1] It acts as an ATP-competitive inhibitor.
Q2: I am observing significant cytotoxicity at concentrations higher than the reported IC50 for PKC inhibition. Is this expected?
Yes, this is an expected observation. At higher concentrations, typically in the low micromolar range, this compound exhibits cytotoxic effects that can be independent of its PKC inhibitory activity.[2] These effects are often due to the inhibition of other kinases and off-target effects.
Q3: What are the known off-target effects of this compound at high concentrations?
At higher concentrations, this compound is known to inhibit a range of other kinases, including Mitogen- and Stress-activated protein Kinase 1 (MSK1), p90 Ribosomal S6 Kinase (RSK), Glycogen Synthase Kinase 3β (GSK3β), and S6 Kinase 1 (S6K1).[1] It has also been reported to inhibit voltage-dependent sodium channels and organic cation transporters.[3][4]
Q4: What is the mechanism of cytotoxicity induced by high concentrations of this compound?
High concentrations of this compound can induce apoptosis and cause cell cycle arrest, primarily at the G2/M phase.[5] The induction of apoptosis is often mediated through the activation of the c-Jun N-terminal Kinase (JNK) signaling pathway and can involve the cleavage of caspase-3.[2]
Q5: Is the cytotoxicity of this compound dependent on p53 status?
The cytotoxic effects and the induction of apoptosis by this compound have been shown to occur in a p53-independent manner in several cancer cell lines.[5]
Troubleshooting Guides
Problem 1: Excessive or unexpected cytotoxicity at concentrations intended for PKC inhibition.
-
Possible Cause: The concentration of this compound may be too high for your specific cell line, leading to off-target cytotoxic effects. Cell line sensitivity to this compound can vary significantly.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 for growth inhibition in your specific cell line using a viability assay such as the MTT assay. This will help you identify the optimal concentration range for PKC inhibition with minimal cytotoxicity.
-
Reduce the concentration: Based on your dose-response data, use the lowest concentration that effectively inhibits PKC in your experimental setup.
-
Shorten the incubation time: High concentrations for prolonged periods can lead to increased cytotoxicity. Consider reducing the treatment duration.
-
Consider a more selective PKC inhibitor: If off-target effects are a major concern, you might consider using a more selective PKC inhibitor for your experiments.
-
Problem 2: Difficulty in distinguishing between apoptosis and necrosis.
-
Possible Cause: At very high concentrations or after prolonged exposure, this compound can induce both apoptosis and secondary necrosis, making it difficult to differentiate between the two.
-
Troubleshooting Steps:
-
Use Annexin V and Propidium Iodide (PI) staining: This flow cytometry-based method allows for the clear distinction between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
-
Perform a time-course experiment: Analyze cells at different time points after treatment to capture the progression from early apoptosis to late apoptosis/necrosis.
-
Morphological analysis: Use fluorescence microscopy to observe nuclear morphology after staining with a DNA dye like DAPI or Hoechst. Apoptotic cells will show condensed and fragmented nuclei.
-
Problem 3: Inconsistent results in cell viability assays.
-
Possible Cause: Inconsistencies can arise from variations in cell seeding density, drug concentration, incubation time, and the specific viability assay used.
-
Troubleshooting Steps:
-
Standardize cell seeding: Ensure a consistent number of cells are seeded in each well.
-
Prepare fresh drug solutions: this compound solutions should be prepared fresh for each experiment to ensure consistent potency.
-
Optimize incubation time: Determine the optimal incubation time for your cell line and the desired effect.
-
Validate with a secondary assay: Confirm your viability results using an alternative method (e.g., if you are using an MTT assay, confirm with a trypan blue exclusion assay).
-
Data Presentation
IC50 Values for Growth Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various cell lines, demonstrating its cytotoxic effects in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HCT-116 | Colorectal Carcinoma | 0.84 | MTT Assay (48h) | [1] |
| MCF7 | Breast Cancer | 1.96 | MTT Assay (48h) | [1] |
| MDA-MB-231 | Breast Cancer | 1.77 | MTT Assay (48h) | [1] |
| PC-3 | Prostate Cancer | 2.13 | MTT Assay (48h) | [1] |
| D17 | Canine Osteosarcoma | ~4.5 | Viability Assay | [6] |
| HMPOS | Canine Osteosarcoma | ~1.5 | Viability Assay | [6] |
| MCKOS | Canine Osteosarcoma | ~0.5 | Viability Assay | [6] |
| SKKOS | Canine Osteosarcoma | ~1.0 | Viability Assay | [6] |
| T24 | Bladder Cancer | ~2.0 | CCK-8 Assay (48h) | [5] |
| 5637 | Bladder Cancer | ~2.5 | CCK-8 Assay (48h) | [5] |
Representative Dose-Dependent Cytotoxicity of this compound
The following table provides an illustrative example of the dose-dependent effect of this compound on the viability of a hypothetical cancer cell line after 48 hours of treatment. Note: This is a representative table. Actual values will vary depending on the cell line and experimental conditions.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 0.5 | 75.1 ± 6.1 |
| 1.0 | 52.3 ± 5.5 |
| 5.0 | 21.7 ± 3.9 |
| 10.0 | 8.9 ± 2.1 |
| 20.0 | 3.2 ± 1.5 |
| 50.0 | < 1 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Complete cell culture medium
-
PBS
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ro 31-8220 Induced Cytotoxicity
At high concentrations, Ro 31-8220 induces cytotoxicity through both PKC-dependent and independent pathways, leading to apoptosis and cell cycle arrest.
Caption: Ro 31-8220 cytotoxicity signaling at high concentrations.
Experimental Workflow for Assessing Cytotoxicity
This workflow outlines the key steps for investigating the cytotoxic effects of this compound.
Caption: Experimental workflow for Ro 31-8220 cytotoxicity analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]
- 4. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
optimizing Ro 31-8220 mesylate incubation time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ro 31-8220 mesylate. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments, with a focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3][4] It acts as a competitive inhibitor at the ATP-binding site of the kinase. While it is widely used as a PKC inhibitor, it's crucial to note that Ro 31-8220 also exhibits inhibitory activity against several other kinases, a phenomenon often referred to as "off-target effects."
Q2: What are the known off-target effects of this compound?
Ro 31-8220 has been shown to significantly inhibit other kinases, including Mitogen- and Stress-activated protein Kinase 1 (MSK1), MAPK-activated protein kinase-1b (MAPKAP-K1b), S6 Kinase 1 (S6K1), and Glycogen Synthase Kinase 3β (GSK3β).[1][2][5][6][7] Its inhibitory potency against these kinases is comparable to its activity against PKC. Additionally, it can inhibit voltage-dependent Na+ channels and has been reported to affect the expression of certain genes like c-Jun and MKP-1, independent of its PKC inhibitory action.[2][5][6]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 5 mM).[5] For long-term storage, it is recommended to desiccate the solid compound at -20°C.[5] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to six months.[7] It is advisable to prepare fresh working solutions from the stock for each experiment, as solutions can be unstable.[1] Avoid repeated freeze-thaw cycles.
Q4: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. However, a general range for cell-based assays is between 100 nM and 10 µM. For potent PKC inhibition, concentrations in the nanomolar range are often sufficient, as the IC50 values for most PKC isoforms are below 30 nM.[1][2][7] For experiments investigating cellular processes like growth inhibition, concentrations in the micromolar range (e.g., 0.1 µM to 10 µM) are commonly used.[8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide: Optimizing Incubation Time
The optimal incubation time for this compound is critical for achieving reliable and reproducible results. The ideal duration depends on the experimental goals, the specific cellular process being studied, and the cell type.
Issue 1: No observable effect of this compound.
-
Possible Cause 1: Incubation time is too short.
-
Recommendation: For inhibiting rapid signaling events, such as agonist-induced kinase activation, a short pre-incubation time of 5 to 60 minutes is often sufficient.[10][11] However, for observing downstream effects like changes in gene expression, protein synthesis, or cell proliferation, longer incubation times ranging from several hours to days may be necessary.[8][12] Consider a time-course experiment to determine the optimal duration.
-
-
Possible Cause 2: Insufficient concentration.
-
Recommendation: Perform a dose-response experiment to ensure the concentration is adequate for your cell type and target.
-
-
Possible Cause 3: Compound instability.
-
Recommendation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.[1]
-
Issue 2: High levels of cytotoxicity or unexpected off-target effects.
-
Possible Cause 1: Incubation time is too long.
-
Recommendation: Prolonged exposure to high concentrations of Ro 31-8220 can lead to cytotoxicity or activate compensatory signaling pathways. Try reducing the incubation time. For long-term experiments (e.g., > 24 hours), consider using a lower concentration of the inhibitor.
-
-
Possible Cause 2: Concentration is too high.
-
Recommendation: Titrate the concentration of Ro 31-8220 to find the lowest effective concentration that inhibits the target of interest without causing significant toxicity.
-
-
Possible Cause 3: Off-target kinase inhibition.
Data Presentation
Table 1: IC50 Values of this compound for Various Kinases
| Kinase | IC50 (nM) |
| PKCα | 5[1][2][7] |
| PKCβI | 24[1][2][7] |
| PKCβII | 14[1][2][7] |
| PKCγ | 27[1][2][7] |
| PKCε | 24[1][2][7] |
| Rat Brain PKC | 23[1][2][7] |
| MAPKAP-K1b | 3[1][2][5][7] |
| MSK1 | 8[1][2][5][7] |
| S6K1 | 15[1][2][5][7] |
| GSK3β | 38[1][2][5][7] |
Table 2: Exemplary Incubation Times for this compound in Different Experimental Contexts
| Experimental Goal | Cell Type/System | Concentration | Incubation Time | Reference |
| Inhibition of Agonist-Induced Responses | Various | 1 - 10 µM | 5 - 30 minutes (pre-incubation) | [10][13] |
| Inhibition of Stretch-Induced Myogenic Tone | Rat Femoral Vein | 500 nM | 30 minutes | [14] |
| Inhibition of PKC-Mediated Membrane Assembly | Mouse Embryo ICMs | 100 nM - 1 µM | 1 hour | [11] |
| Inhibition of Cell Growth | A549 and MCF-7 cells | ~0.8 - 0.9 µM | 24 - 48 hours | [8] |
| Restoration of TGF-β Signaling | HCT116 cells | 1 µM | 24 hours | [12] |
| Neuroprotection against Paraoxon | Cerebellar Granule Neurons | 1 µM | 15 minutes (pre-incubation) | [2] |
Experimental Protocols
Protocol 1: General Procedure for Inhibiting Agonist-Induced Kinase Activation
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Starvation (Optional): Depending on the signaling pathway, serum-starve the cells for 2-24 hours to reduce basal kinase activity.
-
Pre-incubation with Ro 31-8220: Prepare the desired concentration of this compound in serum-free media or appropriate buffer. Replace the culture medium with the inhibitor-containing medium and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C.
-
Stimulation: Add the agonist of interest directly to the well at the desired final concentration and incubate for the appropriate time to induce kinase activation (typically 5-30 minutes).
-
Cell Lysis and Analysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. Analyze the protein lysates by Western blotting using phospho-specific antibodies against the target of interest.
Protocol 2: Cell Proliferation Assay
-
Cell Seeding: Seed cells in a multi-well plate at a low density.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For longer incubation times, replenish the medium with fresh inhibitor-containing medium every 48-72 hours.[8]
-
Assessment of Cell Viability/Proliferation: Quantify cell number or viability using a suitable method, such as a Coulter Counter, MTT assay, or CyQUANT assay.
Mandatory Visualizations
Caption: Inhibition of the canonical PKC signaling pathway by Ro 31-8220.
Caption: Generalized experimental workflow for using Ro 31-8220.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Bisindolylmaleimide IX), Protein kinase inhibitor (CAS 138489-18-6) | Abcam [abcam.com]
- 4. Ro-31-8220 [sigmaaldrich.com]
- 5. rndsystems.com [rndsystems.com]
- 6. bio-techne.com [bio-techne.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]
- 10. 2.4. Experimental Conditions for Melatonin Treatment [bio-protocol.org]
- 11. rep.bioscientifica.com [rep.bioscientifica.com]
- 12. med.emory.edu [med.emory.edu]
- 13. Carbachol-induced [Ca2+]i increase, but not activation of protein kinase C, stimulates exocytosis in rat parotid acini - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
preventing Ro 31-8220 mesylate precipitation in media
Welcome to the technical support center for Ro 31-8220 mesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC). It also shows inhibitory activity against a range of other kinases including RSK1, RSK2, MSK1, and GSK3β[1]. Its primary application is in cell signaling research to study the roles of PKC and other kinases in various cellular processes.
Q2: What are the solubility properties of this compound?
This compound is readily soluble in organic solvents like DMSO and dimethylformamide (DMF) but has poor solubility in aqueous solutions such as water, phosphate-buffered saline (PBS), and cell culture media[2].
Q3: Why does this compound precipitate when added to my cell culture medium?
Precipitation of this compound in aqueous-based cell culture media is a common issue stemming from its hydrophobic nature. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous environment of the media, the compound can crash out of solution if its solubility limit is exceeded. Factors that can contribute to this include the final concentration of the compound, the concentration of the organic solvent, the temperature of the media, and potential interactions with media components.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. Many cell lines can tolerate up to 0.5% DMSO, but sensitive and primary cells may require concentrations as low as 0.1%[3]. It is always recommended to include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
Possible Causes:
-
High Final Concentration of this compound: The desired final concentration exceeds its solubility in the aqueous media.
-
"Shock" Precipitation: The hydrophobic compound rapidly comes out of solution when the concentrated DMSO stock is added directly to the aqueous medium.
-
Low Temperature of Media: Using cold media can decrease the solubility of the compound.
Solutions:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the rest of your culture.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor.
-
Increase the Final DMSO Concentration (with caution): If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help keep the compound in solution. Always run a vehicle control.
Problem: The media is clear initially but becomes cloudy or shows precipitate after incubation.
Possible Causes:
-
Compound Instability: The compound may be degrading or aggregating over time at 37°C.
-
Interaction with Serum Proteins: Components in Fetal Bovine Serum (FBS) or other sera can sometimes bind to small molecules and cause them to precipitate.
-
Interaction with Media Components: High concentrations of salts, such as phosphates, in the media could potentially contribute to the precipitation of the mesylate salt.
Solutions:
-
Reduce Serum Concentration: If your experiment allows, try reducing the serum concentration in your media.
-
Use Serum-Free Media for Dilution: Prepare the initial dilution of this compound in serum-free media before adding it to your serum-containing culture wells.
-
Three-Step Solubilization Protocol: For particularly problematic situations, a specialized protocol can be employed to create a more stable solution[4].
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL (~36 mM) | [2] |
| Dimethylformamide (DMF) | ~25 mg/mL (~45 mM) | [2] |
| Ethanol | ~2.77 mg/mL (~5 mM) | [1] |
| DMF:PBS (1:9, pH 7.2) | ~0.1 mg/mL (~0.18 mM) | [2] |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Standard Dilution of this compound for Cell Culture
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Pre-warm Cell Culture Medium: Warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Perform an Intermediate Dilution: Create an intermediate dilution of the stock solution in pre-warmed, serum-free medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can add 1 µL of the 10 mM stock to 99 µL of serum-free medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the intermediate dilution to your cell culture plates containing pre-warmed complete medium. For the example above, you would add 100 µL of the 100 µM intermediate solution to 900 µL of complete medium in a well to get a final concentration of 10 µM.
-
Mix Gently: Gently swirl the plate to ensure even distribution of the inhibitor.
Protocol 2: Three-Step Solubilization for Preventing Precipitation
This protocol is adapted from a method for dissolving hydrophobic compounds in aqueous cell culture media[4].
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Serum Dilution: Pre-warm Fetal Bovine Serum (FBS) to approximately 50°C in a water bath. Dilute the 10 mM stock solution 10-fold in the pre-warmed FBS to create a 1 mM solution. Keep this solution warm (around 40°C).
-
Final Media Dilution: Pre-warm your complete cell culture medium (containing your desired final FBS concentration) to 37°C. Add the warm serum-inhibitor mixture to the pre-warmed media to achieve the desired final concentration of this compound.
Visualizations
Caption: Simplified signaling pathway showing this compound inhibiting PKC.
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Recommended experimental workflow for preparing Ro 31-8220 in media.
References
Ro 31-8220 mesylate stability in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Ro 31-8220 mesylate in DMSO solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO and some other organic solvents.[1] For laboratory research, DMSO is commonly used to prepare stock solutions at concentrations up to 100 mM.[2] It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[3]
Q2: What are the recommended storage conditions for this compound powder?
A2: The solid form of this compound should be stored at -20°C under desiccating conditions.[1][2] When stored properly, the powder is stable for at least four years.[4]
Q3: How should I store this compound stock solutions in DMSO?
A3: For optimal stability, DMSO stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[3][5] Specific storage recommendations vary slightly by supplier, but generally, storage at -20°C or -80°C is advised for long-term stability.
Q4: How long is the this compound DMSO stock solution stable at different temperatures?
A4: The stability of this compound in DMSO is dependent on the storage temperature. For long-term storage, -80°C is recommended, where it can be stable for up to a year.[3][6] At -20°C, stability is reported to be between one to six months.[3][5][6][7][8] For short-term storage, solutions may be kept at 4°C for up to two weeks.[5] It is always best practice to prepare fresh solutions for experiments or use a recently prepared stock.
Troubleshooting Guide
Q1: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?
A1: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the DMSO has absorbed moisture.[3] Before use, allow the vial to equilibrate to room temperature for at least one hour.[5] You can try to redissolve the precipitate by gently warming the solution and vortexing. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution using anhydrous DMSO.
Q2: My this compound solution has changed color. Is it still usable?
A2: A significant color change may indicate degradation of the compound. Ro 31-8220 is a red solid.[8] While slight color variations can occur, a noticeable change could impact the compound's activity. If you observe a significant color change, it is advisable to prepare a fresh stock solution to ensure the integrity of your experiments.
Q3: I'm seeing inconsistent results in my cell-based assays using this compound. Could this be related to solution stability?
A3: Yes, inconsistent results can be a sign of compound degradation or improper storage. To minimize variability, it is crucial to follow proper handling procedures. Prepare aliquots of your stock solution to avoid multiple freeze-thaw cycles.[3][5] Whenever possible, prepare and use solutions on the same day.[5] If issues persist, using a freshly prepared stock solution from powder is recommended.
Data Summary
Table 1: Storage and Stability of this compound in DMSO
| Storage Form | Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 4 years | Store under desiccating conditions.[1][4] |
| DMSO Stock Solution | -80°C | 6 months to 1 year | Aliquot to avoid freeze-thaw cycles.[3][5][6] |
| DMSO Stock Solution | -20°C | 1 to 6 months | Aliquot to avoid freeze-thaw cycles.[3][5][7][8] |
| DMSO Stock Solution | 4°C | Up to 2 weeks | For short-term use.[5] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening.[5]
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., up to 100 mM).[2]
-
Solubilization: Gently vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[7][8]
Visualizations
Caption: Workflow for preparing, storing, and using this compound solutions.
Caption: this compound as an inhibitor of Protein Kinase C (PKC) signaling.
References
- 1. This compound (Bisindolylmaleimide IX), Protein kinase inhibitor (CAS 138489-18-6) | Abcam [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound|138489-18-6|COA [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Ro-31-8220 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to PKC Inhibition: Ro 31-8220 Mesylate vs. Staurosporine
For researchers in cellular signaling, drug discovery, and molecular biology, the specific and effective inhibition of Protein Kinase C (PKC) is a frequent necessity. Among the arsenal of small molecule inhibitors, staurosporine and Ro 31-8220 mesylate are two prominent, yet distinct, options. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the appropriate inhibitor for your research needs.
Introduction to the Inhibitors
Staurosporine , an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is one of the earliest and most potent protein kinase inhibitors discovered.[1][2][3] It functions as a broad-spectrum, ATP-competitive inhibitor, targeting a vast range of kinases with high affinity.[3][4][5] While its potency is a key feature, its lack of specificity is a significant drawback for studies requiring the targeted inhibition of PKC.[3][6]
This compound , a bisindolylmaleimide compound, was developed as a more selective inhibitor of PKC.[7][8][9][10] While it also competes with ATP for the kinase binding site, its design confers a greater degree of selectivity for PKC isoforms over many other kinases, though it is not entirely specific.[8][10]
Mechanism of Action
Both staurosporine and Ro 31-8220 are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase catalytic domain, preventing the phosphorylation of substrate proteins. Staurosporine's planar indolocarbazole structure fits into the adenine-binding site of a wide array of kinases, explaining its broad selectivity.[3][11] Ro 31-8220, while also targeting the ATP-binding site, was designed to have improved selectivity for PKC compared to staurosporine.[10]
Quantitative Data Comparison
The following tables summarize the inhibitory concentrations (IC50) of Ro 31-8220 and staurosporine against various PKC isoforms and a selection of other kinases, providing a clear comparison of their potency and selectivity.
Table 1: IC50 Values for PKC Isoforms
| Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| PKCα | 5 - 33[7][12][13][14] | 2[15] |
| PKCβI | 24[7][12][13][14] | - |
| PKCβII | 14[7][12][13][14] | - |
| PKCγ | 27[7][12][13][14] | 5[15] |
| PKCε | 24[7][12][13][14] | 73[15] |
| PKCη | - | 4[15] |
| PKCζ | - | 1086[15] |
| Rat Brain PKC | 23[7][12][13][14] | 2.7[15] |
Table 2: Kinase Selectivity Profile
| Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| PKA | 900[8] | 7 - 15[4][5][16] |
| PKG | - | 8.5[5][16] |
| CaM Kinase II | 17,000[8] | 20 |
| GSK3β | 38[7][12] | - |
| MSK1 | 8[7][12] | - |
| S6K1 | 15[7][12] | 5[15] |
| MAPKAP-K1b | 3[7][12] | - |
| c-Fgr | - | 2[4] |
| p60v-src | - | 6 |
| Phosphorylase Kinase | - | 3[4] |
Cellular Effects
This compound:
-
Inhibits T-cell activation, including mitogen-induced IL-2 production and T lymphoblast proliferation.[17]
-
Can activate JNK (c-Jun N-terminal kinase) and glycogen synthase in a PKC-independent manner.[9][18]
-
Inhibits the expression of MKP-1 (mitogen-activated protein kinase phosphatase-1) and c-Fos, while inducing c-Jun expression.[9][19]
-
Has been shown to inhibit voltage-dependent Na+ channels.[7]
-
In some contexts, it can block TPA-induced growth inhibition and calcium rise.[20]
Staurosporine:
-
A potent inducer of apoptosis in a wide variety of cell types, often used as a positive control for apoptosis induction.[2][16][21][22]
-
Inhibits cell proliferation and can cause cell cycle arrest, typically at the G2/M phase.[22][23]
-
Can have dual effects, such as stimulating lamellipodial activity before inducing apoptosis.[24]
-
Due to its broad kinase inhibition, its cellular effects are often widespread and not solely attributable to PKC inhibition.[3][6]
-
In some cell types, like keratinocytes, it can surprisingly mimic the effects of PKC activators, inducing differentiation.[20]
Experimental Protocols
In Vitro PKC Kinase Assay (Radioactive)
This protocol is a standard method for measuring the activity of PKC and the inhibitory effects of compounds like Ro 31-8220 and staurosporine.
Materials:
-
Purified or partially purified PKC enzyme
-
PKC substrate peptide (e.g., QKRPSQRSKYL)[25]
-
Lipid activator (Phosphatidylserine and Diacylglycerol)
-
Assay Dilution Buffer (e.g., 20 mM HEPES, pH 7.4, with appropriate cofactors)
-
[γ-³²P]ATP
-
Mg²⁺/ATP cocktail
-
Inhibitor (Ro 31-8220 or staurosporine) at various concentrations
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare the lipid activator by sonication on ice.[25]
-
In a microcentrifuge tube on ice, add the following in order:
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 4°C.
-
Initiate the kinase reaction by adding 10 µL of the Mg²⁺/[γ-³²P]ATP cocktail.[25]
-
Incubate the reaction at 30°C for 10-15 minutes. The reaction should be kept within the linear range.[25]
-
Stop the reaction by spotting 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.[25]
-
Wash the P81 papers three to four times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[25]
-
Perform a final wash with acetone.[25]
-
Transfer the paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.[25]
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell-Based PKC Inhibition Assay (Cell Viability - MTT Assay)
This protocol assesses the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Ro 31-8220 or staurosporine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Ro 31-8220 and staurosporine in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of inhibitors (and a vehicle control).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10-20 µL of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Calculate the percentage of cell viability at each inhibitor concentration relative to the vehicle control and determine the IC50 value for growth inhibition.
Visualizations
Caption: A simplified diagram of a canonical Protein Kinase C (PKC) signaling pathway.
References
- 1. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 2. Dissecting the dynamics of Staurosporine-induced cell death [nanolive.com]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. portlandpress.com [portlandpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. apexbt.com [apexbt.com]
- 10. RO 31-8220 and RO 31-7549 show improved selectivity for protein kinase C over staurosporine in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. adooq.com [adooq.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RO 31-8220 activates c-Jun N-terminal kinase and glycogen synthase in rat adipocytes and L6 myotubes. Comparison to actions of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Staurosporine, a non-specific PKC inhibitor, induces keratinocyte differentiation and raises intracellular calcium, but Ro31-8220, a specific inhibitor, does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. Staurosporine inhibits the proliferation, alters the cell cycle distribution and induces apoptosis in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dual effects of staurosporine on A431 and NRK cells: microfilament disassembly and uncoordinated lamellipodial activity followed by cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Selectivity of Ro 31-8220 Mesylate and Go 6983
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor selectivity profiles of Ro 31-8220 mesylate and Go 6983. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies in signal transduction and drug discovery. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies from key cited literature are provided.
Introduction
Ro 31-8220 and Go 6983 are potent, cell-permeable, ATP-competitive kinase inhibitors widely used in cell biology to probe the function of the protein kinase C (PKC) family of serine/threonine kinases. While both are recognized as broadly active PKC inhibitors, their selectivity profiles across the kinome are distinct. Understanding these differences is critical for the accurate interpretation of experimental results.
Kinase Selectivity Profiles
The inhibitory activity of Ro 31-8220 and Go 6983 has been characterized against a panel of kinases, with a primary focus on the PKC isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Data Summary
The following table summarizes the reported IC50 values for this compound and Go 6983 against various protein kinases. This data allows for a direct comparison of their potency and selectivity.
| Kinase Target | This compound IC50 (nM) | Go 6983 IC50 (nM) |
| Conventional PKCs | ||
| PKCα | 5[1], 33[2] | 7[3] |
| PKCβI | 24[1] | 7[3] |
| PKCβII | 14[1] | - |
| PKCγ | 27[1] | 6[3] |
| Novel PKCs | ||
| PKCδ | - | 10[3] |
| PKCε | 24[1] | - |
| Atypical PKCs | ||
| PKCζ | - | 60[3] |
| Other Kinases | ||
| MAPKAP-K1b | 3[1][2] | - |
| MSK1 | 8[1][2] | - |
| S6K1 | 38[2] | - |
| GSK3β | 15[2], 38[1] | - |
| Rat Brain PKC (mix) | 23[1] | - |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
The determination of kinase inhibitor IC50 values is crucial for defining their potency and selectivity. The following are detailed methodologies from the primary literature for Ro 31-8220 and Go 6983.
This compound: Radiometric Kinase Assay
The isoenzyme specificity of Ro 31-8220 was extensively characterized by Wilkinson et al. (1993).[4][5][6] The following protocol is based on their described methodology.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate peptide by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitor's activity.
Materials:
-
Enzymes: Purified PKC isoenzymes (α, βI, βII, γ, ε)
-
Substrate: Myelin basic protein (MBP)
-
Inhibitor: this compound
-
Radioisotope: [γ-³²P]ATP
-
Assay Buffer: Details not fully specified in the abstract, but typically includes a buffer (e.g., Tris-HCl), MgCl₂, and phospholipids/Ca²⁺ for conventional PKC activation.
-
Termination Reagent: 75 mM orthophosphoric acid
-
Filter Paper: P81 phosphocellulose paper
Procedure:
-
Kinase reactions are initiated by adding 2.5 m-units of the respective purified PKC isoenzyme to the assay mixture.[7]
-
The reaction mixture contains the enzyme, substrate (MBP), various concentrations of Ro 31-8220, and [γ-³²P]ATP in an appropriate buffer.
-
The reactions are incubated at 30°C for 10 minutes.[7]
-
To terminate the reaction, an aliquot of the reaction mixture is spotted onto P81 phosphocellulose paper.[7]
-
The P81 papers are then extensively washed with 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.[7]
-
Following the acid washes, the papers are washed with ethanol and dried.[7]
-
The amount of radioactivity incorporated into the substrate peptide, which is bound to the phosphocellulose paper, is determined by liquid scintillation spectroscopy.[7]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Go 6983: In Vitro Kinase Assay
The selectivity of Go 6983 against various PKC isoforms was reported by Gschwendt et al. (1996).[8] The following protocol is a generalized representation of the in vitro kinase assays used in such studies.
Principle: Similar to the radiometric assay, this method quantifies the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.
Materials:
-
Enzymes: Recombinant PKC isoenzymes (α, β, γ, δ, ζ, μ)
-
Substrate: A suitable peptide or protein substrate for each kinase.
-
Inhibitor: Go 6983
-
Radioisotope: [γ-³²P]ATP
-
Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a magnesium salt (e.g., MgCl₂), and co-factors required for the specific PKC isoform's activity (e.g., phosphatidylserine, diacylglycerol, Ca²⁺).
-
Termination Reagent: A solution to stop the enzymatic reaction, such as a high concentration of EDTA or acid.
-
Separation Method: Phosphocellulose paper binding or SDS-PAGE followed by autoradiography.
Procedure:
-
The kinase reactions are set up in a multi-well plate format.
-
Each reaction well contains the specific recombinant PKC isoenzyme, its substrate, and a specific concentration of Go 6983.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated.
-
The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or by phosphorimaging.
-
IC50 values are determined from the dose-response curves.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of these inhibitors, the following diagrams have been generated using the DOT language for Graphviz.
Kinase Inhibition Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Bisindolylmaleimide IX | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. | Sigma-Aldrich [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. Inhibition of protein kinase C mu by various inhibitors. Differentiation from protein kinase c isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 31-8220 mesylate vs sotrastaurin in T-cell activation
An Objective Comparison of Ro 31-8220 Mesylate and Sotrastaurin in T-Cell Activation
For researchers and professionals in immunology and drug development, understanding the nuanced differences between tool compounds is critical for experimental design and interpretation. This guide provides a detailed, data-driven comparison of two widely recognized Protein Kinase C (PKC) inhibitors, this compound and sotrastaurin (also known as AEB071), focusing on their roles in T-cell activation.
Introduction and Overview
Both Ro 31-8220 and sotrastaurin are potent inhibitors of the Protein Kinase C (PKC) family, a group of serine/threonine kinases crucial for signal transduction in many cell types, including T-lymphocytes. Upon T-cell receptor (TCR) and co-stimulatory receptor (e.g., CD28) engagement, PKC isoforms are activated and proceed to phosphorylate a wide array of downstream targets, culminating in T-cell proliferation, cytokine production, and differentiation.[1] By targeting this pathway, both compounds serve as powerful tools for studying T-cell biology and as potential immunosuppressive agents.[2][3]
This compound is a well-established, selective pan-PKC inhibitor used extensively in cell signaling research.[4] It is known to suppress mitogen-induced Interleukin-2 (IL-2) production and T-cell proliferation.[2][4]
Sotrastaurin (AEB071) is a newer, potent, and selective PKC inhibitor that has been investigated in clinical trials for preventing organ transplant rejection and for treating certain autoimmune conditions like psoriasis.[5][6][7] Its mechanism of action is distinguished by its ability to inhibit effector T-cell responses while preserving the function of regulatory T-cells (Tregs).[1][5][8]
Mechanism of Action and Signaling Pathways
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This triggers a signaling cascade that activates classical and novel PKC isoforms (α, β, and θ), which are essential for T-cell activation.[1] These PKC isoforms, in turn, activate downstream transcription factors, including Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT), which are critical for the transcription of genes encoding IL-2 and other pro-inflammatory cytokines.[1][3][9]
Both Ro 31-8220 and sotrastaurin function by inhibiting these key PKC isoforms, thereby blocking the downstream signaling required for T-cell activation. However, their selectivity and impact on different T-cell subsets vary. Sotrastaurin potently inhibits PKCα, β, and θ isoforms, leading to the selective inactivation of NF-κB.[1] Ro 31-8220 is also a pan-PKC inhibitor, targeting multiple isoforms including α, βI, βII, γ, and ε.[4][10]
Notably, Ro 31-8220 has been shown to have pharmacological effects independent of PKC inhibition, such as activating Jun N-terminal kinase (JNK) and inhibiting mitogen-activated protein kinase phosphatase-1 (MKP-1).[11]
Quantitative Data Comparison
The potency of these inhibitors has been quantified across various assays. The following table summarizes key IC50 (half maximal inhibitory concentration) values reported in the literature.
| Parameter | This compound | Sotrastaurin (AEB071) | Reference |
| PKC Isoform Inhibition (IC50) | |||
| PKCα | 5 nM | Sub-nanomolar to low nanomolar Ki | [3][4][10][12] |
| PKCβI | 24 nM | Sub-nanomolar to low nanomolar Ki | [3][4][10][12] |
| PKCβII | 14 nM | N/A | [10] |
| PKCγ | 27 nM | Sub-nanomolar to low nanomolar Ki | [3][4][10][12] |
| PKCε | 24 nM | N/A | [4][10] |
| PKCθ | N/A | Potently inhibits | [1] |
| T-Cell Function Inhibition (IC50) | |||
| Mitogen-Induced IL-2 Production | 80 nM | Effectively abrogated at low nM concentrations | [2][3][12] |
| IL-2-Dependent T-Cell Proliferation | 350 nM | N/A | [2] |
| Alloantigen-Induced T-Cell Proliferation | N/A | 37 nM - 90 nM (45-89 ng/mL) | [1][8][13] |
| Other Kinase Inhibition (IC50) | |||
| MAPKAP-K1b | 3 nM | Generally selective for PKC | [10] |
| MSK1 | 8 nM | Generally selective for PKC | [10] |
| S6K1 | 15 nM | Generally selective for PKC | [10] |
| GSK3β | 38 nM | Generally selective for PKC | [10] |
N/A: Data not available in the provided search results.
Differential Effects on T-Cell Subsets
A critical point of differentiation between the two compounds is their effect on regulatory T-cells (Tregs), which are essential for maintaining immune homeostasis.
-
Sotrastaurin: A significant body of evidence shows that sotrastaurin potently inhibits effector T-cell function while leaving the inhibitory function and stability of Tregs largely intact.[1][5][8] It has been demonstrated that in the presence of sotrastaurin, Tregs can still effectively suppress the proliferation of alloactivated effector T-cells.[8][13] Furthermore, sotrastaurin does not impair IL-2-driven STAT-5 phosphorylation in Tregs, a pathway crucial for their maintenance and function.[1][8] This selective sparing of Tregs is a key advantage for its potential therapeutic use as an immunosuppressant.[1][5]
-
Ro 31-8220: The literature reviewed does not provide a specific comparison of Ro 31-8220's effects on effector versus regulatory T-cells. As a pan-PKC inhibitor that also affects other signaling molecules like JNK and GSK3β, its effects may be less selective.[10][11]
Experimental Protocols and Methodologies
The quantitative data presented above were generated using standard immunological assays. Below are detailed methodologies for key experiments.
Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation
This assay is used to assess the proliferative response of T-cells to alloantigens, mimicking part of the organ rejection process.
-
Objective: To determine the IC50 of an inhibitor on alloantigen-driven T-cell proliferation.
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different, unrelated donors (one acting as responder, one as stimulator).
-
Stimulator Cell Inactivation: Stimulator cells are irradiated or treated with mitomycin-C to prevent their proliferation.
-
Co-culture: Responder T-cells are co-cultured with the inactivated stimulator cells.
-
Inhibitor Treatment: The co-cultures are treated with a range of concentrations of the inhibitor (e.g., sotrastaurin).
-
Proliferation Measurement: After a period of incubation (typically 5-6 days), T-cell proliferation is measured. This is commonly done by:
-
[³H]-Thymidine Incorporation: Adding radiolabeled thymidine to the culture for the final 18-24 hours. Proliferating cells incorporate the thymidine, and the level of radioactivity is measured as counts per minute (CPM).
-
CFSE Staining: Labeling responder cells with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. As cells divide, the dye is distributed equally between daughter cells, and the reduction in fluorescence intensity is measured by flow cytometry.
-
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a no-drug control, and the IC50 value is determined.[1]
-
Cytokine Production Assay (IL-2)
This assay measures the production of key cytokines like IL-2 following T-cell stimulation.
-
Objective: To determine the effect of an inhibitor on T-cell cytokine secretion.
-
Methodology:
-
Cell Isolation: PBMCs or purified T-cells are isolated.
-
Stimulation: Cells are stimulated with mitogens such as Phytohaemagglutinin (PHA) or with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and cytokine production.
-
Inhibitor Treatment: The cells are incubated with various concentrations of the inhibitor (e.g., Ro 31-8220).
-
Supernatant Collection: After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of IL-2 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 for IL-2 production is calculated based on the dose-response curve.[2]
-
Summary and Conclusion
This compound and sotrastaurin are both effective inhibitors of T-cell activation via the PKC pathway. Their key differences lie in their selectivity profile and their impact on different T-cell populations.
-
This compound is a potent pan-PKC inhibitor with well-characterized IC50 values against multiple isoforms.[4][10] It also demonstrates activity against other kinases, which can be a confounding factor but also an opportunity for studying crosstalk between signaling pathways.[10][11] It serves as a foundational tool for in vitro studies of PKC-dependent T-cell activation events.[2]
-
Sotrastaurin exhibits a more targeted profile, potently inhibiting the classical and novel PKC isoforms critical for T-cell activation.[1][3] Its most significant feature is the preservation of regulatory T-cell function, which distinguishes it from many other immunosuppressants.[1][8] This "Treg-sparing" effect makes it a more nuanced tool for dissecting immune regulation and a promising candidate for clinical immunosuppression where maintaining immune tolerance is desirable.[5]
For researchers, the choice between these two inhibitors depends on the specific experimental question. Ro 31-8220 is a robust, broad-spectrum PKC inhibitor suitable for elucidating the general role of PKC in a signaling cascade. Sotrastaurin is the preferred agent for studies involving the delicate balance between effector and regulatory T-cell responses and for experiments aiming to more closely model a clinically relevant immunosuppressive strategy.
References
- 1. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Targeting PKC in human T cells using sotrastaurin (AEB071) preserves regulatory T cells and prevents IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of sotrastaurin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sotrastaurin, a Protein Kinase C Inhibitor, Ameliorates Ischemia and Reperfusion Injury in Rat Orthotopic Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of interleukin-2 in immunostimulation and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.eur.nl [pure.eur.nl]
Validating PKC Inhibition: A Comparative Guide to Ro 31-8220 Mesylate
For researchers investigating the intricate roles of Protein Kinase C (PKC) in cellular signaling, selecting and validating the right inhibitor is a critical step. Ro 31-8220 mesylate is a widely utilized, cell-permeable inhibitor of PKC. This guide provides a comparative analysis of this compound against other common PKC inhibitors, supported by experimental data and detailed protocols to aid in the validation of its inhibitory activity.
This compound: A Potent Pan-PKC Inhibitor
Ro 31-8220 is a bisindolylmaleimide derivative that acts as a potent, ATP-competitive inhibitor of most PKC isoforms. Its broad-spectrum activity makes it a valuable tool for dissecting PKC-dependent signaling pathways. However, like many kinase inhibitors, it can exhibit off-target effects, making rigorous validation and comparison with alternative inhibitors essential for interpreting experimental results accurately.
Comparative Analysis of PKC Inhibitors
The selection of a PKC inhibitor often depends on the specific isoforms being targeted and the desired level of selectivity. Below is a comparison of this compound with other commonly used PKC inhibitors.
| Inhibitor | Target PKC Isoforms | Other Key Targets |
| This compound | Pan-PKC (α, βI, βII, γ, ε) | GSK3β, MAPKAP-K1b, MSK1, S6K1 |
| Sotrastaurin (AEB071) | Pan-PKC (α, β, δ, ε, η, θ) | Inactive against PKCζ |
| Enzastaurin (LY317615) | Primarily PKCβ | GSK3β, AKT pathway |
| GF109203X (Bisindolylmaleimide I) | Conventional PKCs (α, βI, βII, γ) | GSK-3 |
Table 1: Potency (IC50/Ki in nM) of Selected PKC Inhibitors
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCθ | GSK3β |
| This compound | 33 | - | - | - | - | - | - | 15 |
| Sotrastaurin (AEB071) | 0.95 (Ki) | 0.64 (Ki) | 0.64 (Ki) | - | 2.1 (Ki) | 3.2 (Ki) | 0.22 (Ki) | - |
| Enzastaurin (LY317615) | 39 | 6 | 6 | 83 | - | 110 | - | - |
| GF109203X | 8.4 | 18 | 16 | 20 | 210 | 132 | - | 360 |
Data compiled from various sources. Exact values may vary depending on assay conditions.
Experimental Protocols for Validating PKC Inhibition
Validating the efficacy and specificity of a PKC inhibitor requires a multi-faceted approach, typically involving both in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Assay for PKC Inhibition
This protocol describes a radiometric assay to measure the phosphotransferase activity of PKC in the presence of an inhibitor.
Materials:
-
Purified active PKC enzyme
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/mL phosphatidylserine, 50 µg/mL diacylglycerol)
-
This compound or other inhibitors (dissolved in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, PKC substrate peptide, and the purified PKC enzyme.
-
Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate for 10-20 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and allow the paper to dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control to determine the IC50 value.
Cell-Based Western Blot Assay for PKC Substrate Phosphorylation
This protocol assesses the ability of a PKC inhibitor to block the phosphorylation of a known PKC substrate in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., Phospho-(Ser) PKC Substrate Antibody)
-
Primary antibody for the total form of the substrate protein (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a PKC activator like PMA for a predetermined time (e.g., 30 minutes) to induce substrate phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal loading.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
Visualizing the Molecular Context and Experimental Design
To better understand the mechanism of action and the experimental approach to validating PKC inhibitors, the following diagrams are provided.
Caption: Canonical PKC signaling pathway and the point of inhibition by Ro 31-8220.
Caption: A logical workflow for the validation of a PKC inhibitor.
Comparative Analysis of Ro 31-8220 Mesylate's Dose-Response in Cancer Cells
For researchers and professionals in drug development, understanding the dose-dependent efficacy of kinase inhibitors is paramount. This guide provides a comparative overview of Ro 31-8220 mesylate, a potent protein kinase C (PKC) inhibitor, against other relevant kinase inhibitors in various cancer cell lines. The data presented herein is curated from multiple studies to offer a comprehensive resource for evaluating its anti-proliferative effects.
Dose-Response Comparison of Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected kinase inhibitors across a range of cancer cell lines. These values represent the concentration of the drug required to inhibit the biological process (e.g., cell proliferation) by 50% and are a key metric in dose-response analysis.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Treatment Duration |
| Ro 31-8220 | HCT-116 | Colon Carcinoma | 0.84 | MTT Assay | 48 hours |
| Ro 31-8220 | MCF7 | Breast Adenocarcinoma | 1.96 | Not Specified | Not Specified |
| Ro 31-8220 | T24 | Bladder Cancer | < 5 | CCK-8 Assay | 24 and 48 hours |
| Ro 31-8220 | 5637 | Bladder Cancer | < 5 | CCK-8 Assay | 24 and 48 hours |
| Ro 31-8220 | J82 | Bladder Cancer | < 5 | CCK-8 Assay | 24 and 48 hours |
| Ro 31-8220 | UMUC-3 | Bladder Cancer | < 5 | CCK-8 Assay | 24 and 48 hours |
| Ro 31-8220 | A549 | Lung Carcinoma | 0.78 | Not Specified | Not Specified |
| Ro 31-8220 | PC3 | Prostate Adenocarcinoma | 3.32 | MTT Assay | 48 hours |
| Staurosporine | HCT-116 | Colon Carcinoma | > 100 µg/ml (resistant at low conc.) | CCK-8 Assay | Not Specified |
| Staurosporine | MCF7 | Breast Adenocarcinoma | Significant inhibition at various conc. | CCK-8 Assay | Not Specified |
| GF 109203X | A549 | Lung Carcinoma | Weakly cytostatic | [3H]thymidine incorporation | Not Specified |
Experimental Protocols
The majority of the dose-response data presented was generated using colorimetric cell viability assays, primarily the MTT and CCK-8 assays. These assays are fundamental in assessing the cytotoxic and anti-proliferative effects of compounds on cancer cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., Ro 31-8220) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow formazan crystal formation.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 values are then calculated from the dose-response curves.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates as described for the MTT assay.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for the desired duration.
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The IC50 values are determined from the resulting dose-response data.
Signaling Pathways of Ro 31-8220
Ro 31-8220 is a potent, cell-permeable inhibitor of Protein Kinase C (PKC) isoforms (PKCα, PKCβI, PKCβII, PKCγ, and PKCε)[1]. However, its mechanism of action is not limited to PKC inhibition. It has been shown to exert effects through both PKC-dependent and independent pathways.
As illustrated, Ro 31-8220 directly inhibits PKC, a key enzyme in signaling cascades that promote cell proliferation. Beyond its primary target, Ro 31-8220 has been shown to inhibit other kinases such as MAPKAP-K1b, MSK1, S6K1, and GSK3β[1]. Interestingly, it can also activate the c-Jun N-terminal kinase (JNK) pathway in a PKC-independent manner, which can lead to the induction of apoptosis[1]. This dual mechanism of inhibiting pro-proliferative pathways while activating pro-apoptotic pathways contributes to its efficacy as an anti-cancer agent.
References
A Comparative Guide: Ro 31-8220 Mesylate vs. Isoform-Specific PKC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The protein kinase C (PKC) family, a group of serine/threonine kinases, plays a pivotal role in a myriad of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis and immune responses. Dysregulation of PKC activity is implicated in numerous diseases, including cancer, cardiovascular disorders, and diabetes, making it a critical target for therapeutic intervention. The PKC family is comprised of at least 12 isoforms, broadly categorized into three subfamilies based on their activation requirements: conventional (cPKC; α, βI, βII, γ), novel (nPKC; δ, ε, η, θ), and atypical (aPKC; ζ, ι/λ).
Historically, broad-spectrum or "pan-PKC" inhibitors, such as Ro 31-8220 mesylate, have been instrumental in elucidating the general functions of the PKC family. However, the lack of isoform specificity of these compounds often leads to off-target effects, complicating data interpretation and limiting their therapeutic potential. The development of isoform-specific PKC inhibitors has provided researchers with more precise tools to dissect the distinct roles of individual PKC isoforms and to develop more targeted therapies with potentially fewer side effects.
This guide provides an objective comparison of the pan-PKC inhibitor this compound with a selection of isoform-specific PKC inhibitors, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Data Presentation: A Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency (IC50 and Ki values) of this compound and several isoform-specific inhibitors against various PKC isoforms and other kinases. This quantitative data allows for a direct comparison of their efficacy and selectivity.
Table 1: Inhibitory Activity (IC50/Ki in nM) of this compound and Isoform-Specific PKC Inhibitors against PKC Isoforms
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCη | PKCθ | PKCζ |
| Ro 31-8220 | 5 - 33[1][2] | 24[1][2] | 14[1][2] | 27[1][2] | - | 24[1][2] | - | - | - |
| Go 6976 | 2.3[3][4][5] | 6.2[3][4][5] | - | - | >3000[3] | >3000[3] | - | - | >3000[3] |
| Enzastaurin (LY317615) | 39[1][6][7][8] | 6[1][6][7][8] | 6[1][6][7][8] | 83[1][6][7] | - | 110[1][6][7] | - | - | - |
| Ruboxistaurin (LY333531) | 360[9][10] | 4.7[1][9][10] | 5.9[1][9][10] | 300[9][10] | 250[9][10] | 600[9][10] | 52[9][10] | - | >100,000[9][10] |
| Rottlerin | 30,000-42,000[4][11][12] | 30,000-42,000[4][11][12] | - | 30,000-42,000[4][11][12] | 3,000-6,000[4][11][12] | 80,000-100,000[11][12] | 80,000-100,000[11][12] | - | 80,000-100,000[11][12] |
| Sotrastaurin (AEB071) | 0.95 (Ki)[13][14] | 0.64 (Ki)[13][14] | - | - | 2.1 (Ki)[13][14] | 3.2 (Ki)[13][14] | 1.8 (Ki)[13][14] | 0.22 (Ki)[13][14] | inactive[13][15] |
Table 2: Off-Target Effects of Selected PKC Inhibitors (IC50/Ki in nM)
| Inhibitor | Other Kinases Inhibited (IC50/Ki in nM) |
| Ro 31-8220 | MAPKAP-K1b (3), MSK1 (8), GSK3β (15), S6K1 (38)[1][2] |
| Go 6976 | TrkA (5), TrkB (30), JAK2 (130), JAK3 (370), PKD1 (20)[2][3] |
| Rottlerin | CaM-kinase III (effective inhibition), PRAK, MAPKAP-2, Akt/PKB[11][12][16] |
| Sotrastaurin (AEB071) | Glycogen synthase kinase 3β (<1000)[14] |
Experimental Protocols: Key Methodologies
The determination of inhibitor potency is crucial for comparing different compounds. A widely used method is the in vitro radiometric kinase assay, which directly measures the enzymatic activity of the kinase.
Generalized In Vitro Radiometric Protein Kinase C Assay Protocol
This protocol provides a general framework for determining the IC50 values of PKC inhibitors. Specific conditions such as substrate concentration, enzyme concentration, and incubation time should be optimized for each PKC isoform and inhibitor being tested.
Materials:
-
Purified, active PKC isoform
-
Specific peptide substrate for the PKC isoform
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol)
-
PKC inhibitor (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mixture: In a microcentrifuge tube, combine the kinase reaction buffer, lipid activator, and the specific peptide substrate.
-
Add the inhibitor: Add varying concentrations of the inhibitor to the reaction tubes. Include a control with no inhibitor (vehicle control).
-
Add the enzyme: Add the purified PKC isoform to each tube to initiate a pre-incubation step.
-
Initiate the kinase reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for the specific PKC isoform, if known.
-
Incubate: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the free [γ-³²P]ATP will not.
-
Wash: Wash the P81 papers extensively with the stop solution (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³²P]ATP.[17][18][19]
-
Quantify: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate IC50: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the kinase activity by 50%.
Signaling Pathway Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways involving specific PKC isoforms. These visualizations provide a clear overview of the upstream activators and downstream effectors, highlighting the distinct roles of each isoform in cellular processes.
Caption: PKCα signaling pathway in cardiac hypertrophy.[1][7][20][21]
Caption: PKCβ signaling in diabetic vascular complications.[9][22][23][24][25]
Caption: PKCδ signaling pathway in apoptosis.[26][27][28][29][30]
References
- 1. PKC alpha regulates the hypertrophic growth of cardiomyocytes through extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 3. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 4. Go 6976, PKC inhibitor (CAS 136194-77-9) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Fine tuning NF-κB: new openings for PKC-ζ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKCα regulates the hypertrophic growth of cardiomyocytes through extracellular signal–regulated kinase1/2 (ERK1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of protein kinase Cε-Lck signaling modules confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Rottlerin, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Rottlerin and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. JCI - Protein kinase cascades in the regulation of cardiac hypertrophy [jci.org]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. Frontiers | Potential Role of Protein Kinase C in the Pathophysiology of Diabetes-Associated Atherosclerosis [frontiersin.org]
- 24. Protein kinase C activation and the development of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. PKCdelta signaling: mechanisms of DNA damage response and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pkcδ Activation is Involved in ROS-Mediated Mitochondrial Dysfunction and Apoptosis in Cardiomyocytes Exposed to Advanced Glycation End Products (Ages) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting a Negative Control for Ro 31-8220 Mesylate Experiments
For Researchers, Scientists, and Drug Development Professionals
Ro 31-8220 mesylate is a potent, cell-permeable inhibitor of Protein Kinase C (PKC) isoforms, making it a valuable tool in signal transduction research. However, like many kinase inhibitors, Ro 31-8220 is not entirely specific and can exhibit off-target effects, notably on other kinases such as Mitogen- and Stress-activated protein Kinase 1 (MSK1), Glycogen Synthase Kinase-3β (GSK3β), and Ribosomal S6 Kinase (S6K1).[1][2] To ensure the validity of experimental findings and to confidently attribute observed effects to the inhibition of PKC, the use of a proper negative control is paramount.
This guide provides a comprehensive comparison of this compound with its recommended negative control, Bisindolylmaleimide V (also known as Ro 31-6045), and offers detailed experimental protocols to support your research.
The Ideal Negative Control: Bisindolylmaleimide V
Bisindolylmaleimide V is a structural analog of Ro 31-8220 that is inactive or significantly less active against PKC and other kinases.[3] Its use allows researchers to differentiate between the specific effects of PKC inhibition by Ro 31-8220 and any non-specific or off-target effects of the bisindolylmaleimide chemical scaffold.
Data Presentation: A Comparative Analysis
To illustrate the differential activity of Ro 31-8220 and its negative control, the following tables summarize key experimental data.
Table 1: Kinase Inhibition Assay Data
This table presents the half-maximal inhibitory concentration (IC50) values for Ro 31-8220 against various kinases, alongside the observed effect of Bisindolylmaleimide V. The data clearly demonstrates the potent inhibitory activity of Ro 31-8220 and the lack thereof for Bisindolylmaleimide V against GSK-3β.
| Compound | Target Kinase | IC50 (in vitro) | Reference |
| This compound | PKCα | 5 nM | [2] |
| This compound | PKCβI | 24 nM | [2] |
| This compound | PKCβII | 14 nM | [2] |
| This compound | PKCγ | 27 nM | [2] |
| This compound | PKCε | 24 nM | [2] |
| This compound | GSK3β | 38 nM | [2] |
| Bisindolylmaleimide V | GSK3β | No major effect at 5 µM |
Table 2: Cell Viability Assay - Qualitative Comparison
| Compound | Effect on Cell Viability | Common Observations |
| This compound | Inhibits cell proliferation and can induce apoptosis | Effects are dose- and cell line-dependent. |
| Bisindolylmaleimide V | Generally no significant effect on cell viability | Used to confirm that the effects of Ro 31-8220 are not due to non-specific toxicity of the chemical structure. |
Mandatory Visualizations
To further clarify the concepts and experimental procedures, the following diagrams are provided.
References
- 1. IP-Kinase Assay [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ro 31-8220 | CAS:125314-64-9 | pan-PKC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Ro 31‐8220 suppresses bladder cancer progression via enhancing autophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advms.pl [advms.pl]
A Comparative Guide: Validating Ro 31-8220 Mesylate Effects with Genetic Knockdown of PKC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the use of the chemical inhibitor Ro 31-8220 mesylate and genetic knockdown techniques for the validation of Protein Kinase C (PKC) dependent cellular effects. Understanding the nuances, strengths, and weaknesses of each approach is critical for the accurate interpretation of experimental data in drug development and signal transduction research.
Introduction to this compound and Genetic Knockdown
This compound is a potent, cell-permeable, broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3][4] It acts as an ATP-competitive inhibitor, binding to the catalytic domain of PKC.[5] While widely used to probe PKC function, it is known to have off-target effects, inhibiting other kinases with similar potency.[1][3][6]
Genetic knockdown , primarily through the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a more targeted approach to reducing the expression of specific PKC isoforms.[7][8][9][10] This method allows for the investigation of the roles of individual PKC isoforms, providing a valuable tool to validate the on-target effects of chemical inhibitors like Ro 31-8220.
Quantitative Comparison of Effects
The following table summarizes the key characteristics and reported effects of this compound and PKC genetic knockdown, providing a clear comparison for researchers.
| Feature | This compound | Genetic Knockdown (siRNA/shRNA) | Key Considerations |
| Target Specificity | Pan-PKC inhibitor (α, βI, βII, γ, ε)[1][3] | Isoform-specific (e.g., PKCα, PKCβ, PKCε)[7][8][11] | Genetic knockdown provides higher specificity for individual isoforms. |
| IC50 Values (PKC) | 5-27 nM for various PKC isoforms[1][3] | Not applicable (protein expression is reduced) | Ro 31-8220 is highly potent against multiple PKC isoforms. |
| Off-Target Kinases | MAPKAP-K1b, MSK1, GSK3β, S6K1[1][3][6] | Generally considered highly specific to the target mRNA | The off-target effects of Ro 31-8220 are a major concern for data interpretation.[12][13][14] |
| Other Off-Target Effects | Inhibition of voltage-dependent Na+ channels[1][6], PKC-independent activation of JNK[3][13] | Minimal, but off-target effects of siRNA/shRNA can occur. | Both methods require careful validation to rule out off-target effects. |
| Temporal Control | Rapid and reversible inhibition | Slower onset (requires time for protein degradation) and longer-lasting effect[7] | The kinetics of inhibition differ significantly between the two methods. |
| Reported Cellular Effects | Inhibition of cell growth, modulation of apoptosis, activation of JNK, inhibition of MKP-1 expression[1][3][4][13] | Isoform-specific effects on cell migration, viral replication, apoptosis, and signaling pathways[8][9][15][16] | Genetic knockdown can dissect the specific contributions of individual PKC isoforms to a cellular process. |
Experimental Protocols
Below are detailed methodologies for key experiments involving Ro 31-8220 and PKC genetic knockdown.
Protocol 1: Inhibition of PKC Activity with this compound
-
Cell Culture and Treatment:
-
Culture cells (e.g., A549, MCF-7) to the desired confluency in appropriate media.[1]
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture media to the desired final concentration (e.g., 1-10 µM).
-
Incubate cells with the Ro 31-8220-containing medium for the desired duration (e.g., 1-24 hours).
-
Include a vehicle control (DMSO) at the same concentration as the Ro 31-8220 treatment.
-
-
Assessment of PKC Inhibition (Western Blot for Phospho-substrates):
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific to a known phosphorylated PKC substrate (e.g., phospho-MARCKS).
-
Use an antibody against the total protein as a loading control.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Protocol 2: Genetic Knockdown of a Specific PKC Isoform using siRNA
-
siRNA Transfection:
-
Design or obtain siRNA duplexes targeting the specific PKC isoform of interest (e.g., PKCα, PKCβ).[7][11]
-
On the day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Prepare two tubes: one with diluted siRNA in serum-free medium and another with a diluted transfection reagent (e.g., Lipofectamine).
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.[7]
-
Include a non-targeting (scrambled) siRNA control.
-
-
Validation of Knockdown (Western Blot):
-
After the incubation period, lyse the cells and perform Western blotting as described in Protocol 1.
-
Probe the membrane with an antibody specific to the targeted PKC isoform.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of knockdown.
-
Visualizing the Concepts: Signaling Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: General PKC signaling pathway and points of intervention.
Caption: Logical workflow for validating Ro 31-8220 effects.
Conclusion
Both this compound and genetic knockdown are powerful tools for studying PKC signaling. Ro 31-8220 is useful for initial, broad-spectrum inhibition studies, while genetic knockdown is essential for validating the specific roles of individual PKC isoforms and mitigating the potential for misinterpretation due to the off-target effects of the chemical inhibitor. A combined approach, using Ro 31-8220 for initial screening and genetic knockdown for validation, represents a robust strategy for elucidating the precise functions of PKC in cellular processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | 138489-18-6 | NFA48918 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. ovid.com [ovid.com]
- 6. bio-techne.com [bio-techne.com]
- 7. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]
- 13. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 15. researchgate.net [researchgate.net]
- 16. RNAi-mediated knockdown of protein kinase C-alpha inhibits cell migration in MM-RU human metastatic melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Ro 31-8220 Mesylate in a New Cell Line: A Comparative Guide
For researchers venturing into the study of cellular signaling pathways, the selection of a potent and specific kinase inhibitor is paramount. Ro 31-8220 mesylate, a well-established inhibitor, is often utilized for its potent inhibitory effects on Protein Kinase C (PKC). However, its utility in a novel cell line necessitates a thorough assessment of its specificity to ensure that the observed biological effects are not misinterpreted due to off-target activities. This guide provides a framework for comparing the performance of this compound with alternative inhibitors and offers detailed experimental protocols to validate its specificity.
Understanding this compound: Beyond PKC Inhibition
This compound is a potent, cell-permeable inhibitor of PKC isoforms, with IC50 values in the low nanomolar range for PKCα, PKCβI, PKCβII, PKCγ, and PKCε.[1][2] Despite its prevalent use as a PKC inhibitor, it is crucial to recognize that Ro 31-8220 is not entirely specific. It demonstrates potent inhibition of other kinases, including Mitogen- and Stress-Activated Kinase 1 (MSK1), MAPK-Activated Protein Kinase 1b (MAPKAP-K1b), p70 Ribosomal S6 Kinase (S6K1), and Glycogen Synthase Kinase 3β (GSK3β).[2][3][4] Furthermore, it has been reported to have off-target effects on voltage-dependent sodium channels and organic cation transporters.[5][4] This lack of absolute specificity underscores the importance of empirical validation in any new experimental system.[6]
Comparative Analysis with Alternative Kinase Inhibitors
To ascertain the specificity of this compound, it is essential to compare its effects with other well-characterized kinase inhibitors. This comparative approach can help to dissect the observed cellular phenotype and attribute it to the inhibition of a specific kinase or pathway.
Table 1: In Vitro Kinase Inhibition Profile of this compound and Alternatives
| Kinase Inhibitor | Primary Target(s) | Reported IC50 Values (nM) | Key Off-Targets |
| This compound | Pan-PKC | PKCα: 5-33, PKCβI: 24, PKCβII: 14, PKCγ: 27, PKCε: 24 | MSK1: 8, MAPKAP-K1b: 3, S6K1: 38, GSK3β: 15, Voltage-gated Na+ channels |
| Bisindolylmaleimide I (GF 109203X) | PKC | PKCα: 8.4, PKCβI: 17, PKCβII: 20, PKCγ: 13, PKCε: 21 | GSK3β, ROCK |
| Gö 6983 | Pan-PKC | PKCα: 7, PKCβ: 7, PKCγ: 6, PKCδ: 7, PKCζ: 60 | Flt3, JAK2, ROCK |
| Staurosporine | Broad-spectrum kinase inhibitor | PKC: 0.7, PKA: 7, CAMKII: 20 | Over 400 kinases with varying affinities |
Experimental Protocols for Specificity Assessment
The following experimental workflow provides a systematic approach to characterizing the specificity of this compound in your cell line of interest.
Experiment 1: In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and alternative inhibitors against a panel of purified kinases, including PKC isoforms and known off-targets.
Methodology:
-
Kinase Panel: Select a panel of commercially available purified kinases, including PKCα, PKCβII, PKCγ, MSK1, GSK3β, and a negative control kinase not expected to be inhibited.
-
Inhibitor Preparation: Prepare a serial dilution of this compound, Bisindolylmaleimide I, Gö 6983, and Staurosporine.
-
Kinase Reaction: Set up kinase reactions containing the purified kinase, its specific substrate, ATP (radiolabeled or with a detection antibody), and the kinase inhibitor at various concentrations.
-
Detection: Measure kinase activity by quantifying substrate phosphorylation. For radiolabeled ATP, this can be done using a scintillation counter. For antibody-based detection, use an appropriate plate reader.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor against each kinase.
Table 2: Hypothetical IC50 Values (nM) in a New Cell Line Lysate
| Kinase | This compound | Bisindolylmaleimide I | Gö 6983 | Staurosporine |
| PKCα | 15 | 10 | 8 | 1 |
| MSK1 | 25 | >1000 | >1000 | 5 |
| GSK3β | 50 | 500 | >1000 | 10 |
Experiment 2: Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation status of downstream targets of PKC and potential off-target kinases in the new cell line.
Methodology:
-
Cell Culture and Treatment: Culture the new cell line to the desired confluency. Treat the cells with a range of concentrations of this compound and the alternative inhibitors for a specified time. Include a vehicle control.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., phospho-MARCKS for PKC, phospho-CREB for MSK1, phospho-Tau for GSK3β).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative phosphorylation levels.
Experiment 3: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the engagement of this compound with its target proteins in the intact cell.
Methodology:
-
Cell Treatment: Treat the new cell line with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing unbound, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Protein Analysis: Analyze the soluble fractions by Western blotting for the target kinases (PKC, MSK1, etc.).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing the Experimental Approach and Rationale
To further clarify the experimental design and the underlying signaling pathways, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PKC | TargetMol [targetmol.com]
- 4. rndsystems.com [rndsystems.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220 | PLOS One [journals.plos.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Ro 31-8220 Mesylate
For researchers in pharmacology and drug development, the protein kinase inhibitor Ro 31-8220 mesylate is a familiar tool for dissecting cellular signaling pathways. Primarily recognized as a potent inhibitor of Protein Kinase C (PKC), its utility is often tempered by its engagement with other kinases, a phenomenon known as cross-reactivity. This guide provides a comparative analysis of Ro 31-8220's interaction with other signaling pathways, presenting its performance alongside two other well-known kinase inhibitors, the broad-spectrum inhibitor Staurosporine and the more selective PKC inhibitor Chelerythrine.
Quantitative Comparison of Kinase Inhibition
To facilitate a clear comparison of the inhibitory activity of Ro 31-8220 and its alternatives, the following table summarizes their half-maximal inhibitory concentrations (IC50) against a panel of kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Chelerythrine IC50 (µM) |
| PKCα | 5 - 33[1] | 2 - 3[2][3] | 0.66[4] |
| PKCβI | 24[1] | - | - |
| PKCβII | 14[1] | - | - |
| PKCγ | 27[1] | 5[2] | - |
| PKCε | 24[1] | 73[2] | - |
| PKA | - | 7[2][3] | - |
| PKG | - | 8.5[2] | - |
| p60v-src | - | 6[2][3] | - |
| CaM Kinase II | - | 20[2][3] | - |
| MAPKAP-K1b | 3[1] | - | - |
| MSK1 | 8[1] | - | - |
| GSK3β | 38[1] | - | - |
| S6K1 | 15[1] | - | - |
Understanding the Signaling Landscape
The primary target of Ro 31-8220 is the PKC family of serine/threonine kinases. These enzymes are central to a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The following diagram illustrates the canonical PKC signaling pathway.
Caption: The Protein Kinase C (PKC) signaling pathway.
Ro 31-8220 exerts its primary effect by inhibiting PKC. However, as the data indicates, it also demonstrates significant activity against other kinases such as MSK1 and GSK3β, which are involved in MAPK and glycogen metabolism pathways, respectively. This cross-reactivity can lead to off-target effects and should be a critical consideration in experimental design.
Experimental Protocols for Kinase Inhibition Assays
The determination of IC50 values is a cornerstone of kinase inhibitor profiling. Below are detailed methodologies for two common in vitro kinase assay formats.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay format offers a homogenous, high-throughput method for measuring kinase activity.
Principle: The assay measures the phosphorylation of a substrate peptide labeled with a FRET acceptor (e.g., fluorescein) by a kinase. A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate serves as the FRET donor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. The resulting signal is proportional to the extent of substrate phosphorylation.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in the same buffer.
-
Prepare a 2X stop/detection solution containing a chelating agent (e.g., EDTA) to stop the kinase reaction and the FRET donor-labeled antibody.
-
-
Assay Procedure:
-
Add 5 µL of the test compound (e.g., Ro 31-8220) at various concentrations to the wells of a low-volume 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 10 µL of the 2X stop/detection solution to each well.
-
Incubate for a final period (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A typical TR-FRET kinase assay workflow.
Radiometric Filter Binding Assay
This is a classic and highly sensitive method for measuring kinase activity.
Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate by a kinase. The reaction mixture is then spotted onto a filter membrane that binds the substrate. Unincorporated radiolabeled ATP is washed away, and the radioactivity retained on the filter, which is proportional to the kinase activity, is quantified by scintillation counting.
Detailed Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer containing the kinase, substrate, and a buffer system with appropriate divalent cations (e.g., MgCl₂).
-
Prepare a stock solution of radiolabeled ATP.
-
In a microcentrifuge tube, combine the reaction buffer with the test inhibitor at various concentrations.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the radiolabeled ATP to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 10-30 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
-
Filter Binding and Washing:
-
Spot a portion of the reaction mixture onto a phosphocellulose or similar filter paper.
-
Allow the substrate to bind to the filter.
-
Wash the filters extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated radiolabeled ATP.
-
-
Quantification:
-
Place the washed filters into scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Plot the measured radioactivity against the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for a radiometric filter binding assay.
Conclusion
This compound is a powerful tool for studying PKC-mediated signaling. However, its significant cross-reactivity with other kinases necessitates careful experimental design and interpretation of results. For studies requiring high selectivity for PKC, alternatives such as Chelerythrine may be more appropriate, although its broader kinase inhibition profile is less characterized. In contrast, Staurosporine's broad-spectrum activity makes it a useful positive control for general kinase inhibition but unsuitable for studies requiring specific targeting. By understanding the comparative inhibitory profiles and employing robust experimental methodologies, researchers can effectively leverage these compounds to unravel the complexities of cellular signaling.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Ro 31-8220 Mesylate
For Immediate Implementation: This document provides essential safety protocols and operational procedures for the handling and disposal of Ro 31-8220 mesylate, a potent protein kinase C (PKC) inhibitor. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain a secure research environment.
This compound is a powerful research compound that requires careful handling due to its potential biological activity. The following procedures are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step framework for minimizing exposure and ensuring proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that should be handled with caution. Although a complete toxicological profile is not fully established, similar potent small molecule inhibitors can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation. Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the designated handling area to protect against splashes. |
| Hand Protection | Nitrile Gloves (Double Gloving Recommended) | Two pairs of gloves should be worn, with the outer pair changed immediately upon contamination. |
| Body Protection | Impervious Laboratory Coat or Gown | A fully fastened lab coat made of a material resistant to chemical permeation is required. |
| Respiratory Protection | N95 or Higher-Rated Respirator | Mandatory when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram and procedural steps outline the key stages of the handling process.
Workflow for Safe Handling of this compound
Step-by-Step Handling Procedures
-
Preparation of the Workspace: All handling of solid this compound and the preparation of stock solutions must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC). The work surface should be covered with disposable, absorbent, plastic-backed paper.
-
Donning Personal Protective Equipment (PPE): Before beginning any work, put on all required PPE as specified in Table 1. This includes inner and outer gloves, a lab coat, and eye protection. A respirator is necessary if handling the powder outside of a containment system.
-
Weighing the Compound: Use a calibrated analytical balance inside the fume hood or BSC. Handle the container with care to avoid creating dust. If any material is spilled, decontaminate the area immediately as described in the decontamination section.
-
Preparing Stock Solutions: When dissolving the compound, add the solvent slowly to the vial containing the solid to minimize the risk of splashing.
-
Decontamination: All surfaces that may have come into contact with this compound should be decontaminated. Wipe the surfaces with a suitable solvent (e.g., 70% ethanol) followed by a laboratory cleaning agent. Dispose of all cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, the outer gloves are removed first, followed by the lab coat, and then the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Contaminated Waste
All materials that have come into contact with this compound must be treated as hazardous chemical waste. Disposal must be carried out in accordance with local, state, and federal regulations. Engage a licensed waste disposal company for the final removal of the hazardous waste.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, absorbent paper, pipette tips, and empty vials. Place in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound. Collect in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed. |
| Contaminated Sharps | Needles, scalpels, and other sharps contaminated with this compound. Dispose of in a designated sharps container for hazardous chemical waste. |
Experimental Protocols Cited
The safety recommendations provided are based on established best practices for handling potent small molecule compounds in a laboratory setting. For specific experimental use of this compound, researchers should consult relevant scientific literature for detailed protocols related to their specific assays. The general handling and disposal procedures outlined in this document are universally applicable to maintain a safe laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
